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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of the 5-Methylenepiperidin-2-one Scaffold

Executive Summary & Architectural Significance The 5-methylenepiperidin-2-one (5-methylene- δ -lactam) framework is a privileged structural motif in modern drug discovery, frequently utilized in the design of conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Architectural Significance

The 5-methylenepiperidin-2-one (5-methylene- δ -lactam) framework is a privileged structural motif in modern drug discovery, frequently utilized in the design of conformationally restricted peptidomimetics, such as Freidinger lactams, and various natural product analogs[1][2]. The introduction of an exocyclic double bond at the C5 position of the piperidin-2-one ring imposes unique steric and electronic constraints, locking the molecule into predictable half-chair or boat-like conformations.

As a Senior Application Scientist, I approach the structural elucidation of this scaffold not merely as a data-collection exercise, but as a self-validating system of logical deductions. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral characteristics of the 5-methylenepiperidin-2-one core, supported by field-proven synthetic and analytical protocols.

Mechanistic Causality in NMR Chemical Shifts

Understanding the NMR spectra of the 5-methylenepiperidin-2-one scaffold requires analyzing the interplay between the amide resonance and the allylic system.

  • Nitrogen Delocalization (N1-C2): The lone pair on the N1 nitrogen delocalizes into the C2 carbonyl π∗ -orbital. This partial double-bond character planarizes the amide linkage, severely deshielding the adjacent C6 protons due to the electron-withdrawing nature of the polarized system.

  • The Allylic Microenvironment (C4-C5-C6): The exocyclic methylene at C5 creates an allylic environment for both the C4 and C6 positions. The C6 protons are uniquely positioned—trapped between the electronegative amide nitrogen and the C5=CH 2​ group. Consequently, they exhibit a significant downfield shift ( δ 3.90–4.10 ppm) compared to unfunctionalized piperidines[1].

  • Diastereotopic Splitting at C4: When a chiral center is introduced at C3 (a common feature in asymmetric amino acid derivatives), the C4 protons become highly diastereotopic. The rigid conformation of the δ -lactam ring prevents free rotation, causing the C4 protons to appear as distinct doublets of doublets (dd) with a massive geminal coupling constant ( 2J≈13.5–14.0 Hz)[1][2].

Spectral Data Summaries

The following tables synthesize quantitative 1D NMR data derived from highly characterized C3-substituted 5-methylenepiperidin-2-one derivatives, specifically (R)-5-methylene-3-phenylpiperidin-2-one and (R)-3-amino-3-isobutyl-5-methylenepiperidin-2-one[1][2].

Table 1: 1 H NMR Data & Causality (Measured in CDCl 3​ , 400-500 MHz)
PositionProton TypeChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Causality for Shift
N1 -NH6.19 – 6.56br s (1H)Deshielded by hydrogen bonding and amide resonance.
C3 -CH-3.71dd ( J = 7.9, 5.9)Adjacent to electron-withdrawing C=O; split by diastereotopic C4 protons.
C4 -CH 2​ -2.60 – 2.84dd ( J = 13.9, 5.9/7.9)Highly diastereotopic due to ring constraints and C3 chirality.
C5 =CH 2​ 4.90 – 5.08s (2H) or 2 × s (1H)Exocyclic terminal olefin; lack of strong conjugation keeps it ~5.0 ppm.
C6 -CH 2​ -3.94 – 4.06m or s (2H)Strongly deshielded by adjacent N-atom and allylic position to C5.
Table 2: 13 C NMR Data & Causality (Measured in CDCl 3​ , 75-101 MHz)
PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Causality for Shift
C2 C=O (Quat.)173.3 – 178.7Typical δ -lactam carbonyl; deshielded by oxygen electronegativity.
C3 CH or Quat.47.8 – 67.0Shift depends heavily on substitution (e.g., aryl vs. quaternary amino group).
C4 CH 2​ (Aliph.)37.6 – 43.1Standard aliphatic shift, slightly deshielded by allylic proximity to C5.
C5 C=C (Quat.)137.7 – 140.9Deshielded sp 2 carbon; requires long D1 delay for accurate detection.
C6 CH 2​ (Aliph.)45.6 – 48.5Deshielded by the adjacent electronegative nitrogen atom.
C5 =CH 2​ (Olef.)112.3 – 112.7Terminal sp 2 carbon; highly characteristic of the exocyclic double bond.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the synthesis and subsequent NMR acquisition must be treated as a coupled, self-validating system.

Protocol A: Synthesis of the Scaffold via DAAA

The most robust method for constructing the chiral 5-methylenepiperidin-2-one scaffold is via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) followed by lactamization[2].

  • Catalyst Activation: Dissolve Pd(OAc) 2​ (5 mol%) and a chiral ligand (e.g., a phosphinooxazoline) in anhydrous THF under an inert argon atmosphere. Causality: The inert atmosphere prevents the oxidation of the electron-rich Pd(0) active species.

  • DAAA Reaction: Add the allylic carbamate precursor. Stir at 25°C for 12 hours. The decarboxylation drives the formation of a chiral enolate that attacks the π -allyl palladium complex, establishing the C3 stereocenter with high enantioselectivity.

  • Deprotection & Lactamization: Isolate the intermediate, dissolve in CH 2​ Cl 2​ , and add Trifluoroacetic Acid (TFA, 30% v/v). Stir for 2 hours. Causality: TFA selectively cleaves the Boc/carbamate protecting groups, liberating the primary amine which spontaneously undergoes intramolecular cyclization with the ester to form the thermodynamically stable δ -lactam ring[1].

  • Purification: Concentrate under reduced pressure, neutralize through a basic Al 2​ O 3​ pad, and purify via flash chromatography (silica gel, 2.5 vol% MeOH in CH 2​ Cl 2​ ).

SyntheticWorkflow Start Allylic Precursor (Carbamate / Ester) PdCat Pd-Catalyzed DAAA (Decarboxylative Asymmetric Allylic Alkylation) Start->PdCat Pd(OAc)2, Chiral Ligand Intermediate Chiral Allylic Intermediate PdCat->Intermediate Enantioselective C-C Bond Formation Lactamization Deprotection & Lactamization (TFA / CH2Cl2) Intermediate->Lactamization Acidic Cleavage Product 5-Methylenepiperidin-2-one Derivative Lactamization->Product Spontaneous Ring Closure

Caption: Synthetic workflow for 5-methylenepiperidin-2-one derivatives via DAAA and lactamization.

Protocol B: High-Resolution NMR Acquisition and Validation

A 1D spectrum alone is insufficient for a novel functionalized scaffold. The following protocol ensures rigorous structural validation.

  • Sample Preparation: Dissolve 15-20 mg of the purified lactam in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through glass wool into a 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates that cause local magnetic field inhomogeneities, which broadens spectral lines and obscures fine J -coupling (e.g., the critical C4 dd splitting).

  • 1 H NMR Acquisition: Acquire at 400 or 500 MHz using a 30° pulse angle and a 2-second relaxation delay (D1). Causality: A 30° pulse ensures complete longitudinal relaxation ( T1​ ) between scans, guaranteeing accurate integration ratios between the exocyclic methylene and the ring protons.

  • 13 C NMR Acquisition: Acquire with proton decoupling. Crucially, extend the D1 delay to 3 seconds. Causality: Quaternary carbons (C2 carbonyl at ~175 ppm and C5 alkene at ~138 ppm) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these signals emerge clearly above the noise floor.

  • 2D Validation (HSQC & HMBC):

    • Run an HSQC experiment to directly correlate the C6 protons (~4.00 ppm) to the C6 carbon (~48 ppm).

    • Run an HMBC experiment to confirm the scaffold architecture. Self-Validation Check: The exocyclic =CH 2​ protons (~5.00 ppm) must show strong 3J long-range correlations to both the C4 (~38 ppm) and C6 (~48 ppm) carbons, definitively placing the double bond at the C5 position.

NMRElucidation Scaffold 5-Methylenepiperidin-2-one Scaffold H1 1H NMR: 1D Analysis (Chemical Shifts & Multiplicity) Scaffold->H1 C13 13C NMR: 1D Analysis (Carbon Backbone) Scaffold->C13 HSQC HSQC (1J C-H) Direct Correlations H1->HSQC HMBC HMBC (2J, 3J C-H) Long-Range Connectivity H1->HMBC C13->HSQC C13->HMBC Validation 3D Conformation & Absolute Configuration HSQC->Validation Assign CH, CH2, =CH2 HMBC->Validation Link Quaternary Carbons (C2, C5)

Caption: Logical workflow for NMR signal assignment and structural validation using 1D and 2D techniques.

References

  • [1] Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing δ-Lactams. JKU ePUB. Available at:

  • [2] Synthesis of Substrates and Ligands. White Rose eTheses Online. Available at:

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Methylenepiperidin-2-one: A Technical Guide

As a Senior Application Scientist specializing in peptidomimetics and constrained amino acid building blocks, I frequently encounter the challenge of balancing reactivity with stability during the scale-up of novel heter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptidomimetics and constrained amino acid building blocks, I frequently encounter the challenge of balancing reactivity with stability during the scale-up of novel heterocycles. 5-Methylenepiperidin-2-one (CAS: 1823404-23-4) [4] is a prime example of such a molecule. Featuring a classic δ-lactam core paired with an exocyclic olefin, it serves as a highly versatile scaffold for synthesizing Freidinger lactams and other conformationally restricted therapeutics [2].

This whitepaper provides an in-depth technical analysis of the molecular weight, thermodynamic boiling point dynamics, and the causal logic behind the synthesis and isolation protocols for 5-methylenepiperidin-2-one and its derivatives.

Physicochemical Profiling

Understanding the fundamental physical properties of a building block is the first step in designing a robust synthetic workflow. The interplay between the hydrogen-bonding capacity of the lactam and the steric/electronic profile of the methylene group dictates how this molecule behaves in the flask and on the column.

Molecular Weight and Composition

The core structure of 5-methylenepiperidin-2-one consists of a six-membered piperidine ring containing an amide linkage (lactam) and a methylene (=CH₂) group at the C5 position.

  • Molecular Formula: C₆H₉NO

  • Exact Mass: 111.0684 Da

  • Molecular Weight: 111.14 g/mol [4]

Boiling Point Dynamics: The Role of Hydrogen Bonding

To accurately predict and manage the boiling point of 5-methylenepiperidin-2-one, we must look at its unsubstituted parent compound, piperidin-2-one (δ-valerolactam). Piperidin-2-one exhibits a highly elevated boiling point of 256–262 °C at 760 mmHg [1].

Why is the boiling point so high for a relatively low molecular weight compound? The causality lies in the amide functional group. Lactams strongly self-associate in liquid and solid phases to form stable hydrogen-bonded dimers (N-H ··· O=C). The introduction of the 5-methylene group minimally perturbs this hydrogen-bonding network but slightly increases the molecular surface area and van der Waals interactions. Consequently, the predicted atmospheric boiling point of 5-methylenepiperidin-2-one remains exceptionally high, estimated at ~260 °C .

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (760 mmHg)Boiling Point (0.1 mmHg)
Piperidin-2-oneC₅H₉NO99.13256–262 °C [1]81–82 °C
5-Methylenepiperidin-2-one C₆H₉NO 111.14 ~260 °C (Predicted) 85–95 °C (Estimated)
(R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-oneC₁₂H₁₂FNO205.23>300 °C (Predicted)N/A (Solid, mp 110–113 °C) [3]

Structure-Property Logic & Isolation Strategy

The dual nature of 5-methylenepiperidin-2-one—a thermally stable lactam core combined with a thermally sensitive exocyclic olefin—creates a specific isolation challenge. Heating an exocyclic olefin above 150 °C in the presence of trace oxygen invites rampant cross-linking, polymerization, or acid-catalyzed isomerization into the thermodynamically more stable endocyclic isomer.

Therefore, atmospheric distillation is strictly prohibited. Isolation must be performed via high-vacuum fractional distillation or flash column chromatography . By dropping the pressure to 0.1 mmHg, the boiling point is artificially lowered to ~85–95 °C, preserving the integrity of the methylene handle.

G A 5-Methylenepiperidin-2-one (C6H9NO) B Amide Core Strong H-Bonding A->B C Exocyclic Olefin Thermal Sensitivity A->C D High Boiling Point (~260 °C at 760 mmHg) B->D E Polymerization Risk at >150 °C C->E F Vacuum Distillation (85-95 °C at 0.1 mmHg) D->F E->F

Structure-property relationships dictating isolation protocols.

Experimental Methodologies

The synthesis of complex 5-methylenepiperidin-2-one derivatives, such as α-functionalized β-amino acid precursors, is frequently achieved via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) followed by lactamization [2][3]. Below is a self-validating, field-proven protocol for the synthesis and isolation of these derivatives.

Protocol A: Synthesis of (R)-5-Methylene-Substituted Piperidin-2-ones

This protocol is adapted from advanced organocatalytic methodologies for generating off-white solid derivatives (e.g., 3-aryl-5-methylenepiperidin-2-ones) [3].

Step 1: Deprotection of the Allylic Precursor

  • Dissolve the crude DAAA product (approx. 0.1 mmol) in 1.0 mL of anhydrous Dichloromethane (CH₂Cl₂).

  • Add 400 µL of Trifluoroacetic Acid (TFA) dropwise at 0 °C to initiate Boc-deprotection.

  • Stir the reaction mixture for 2 hours at room temperature.

    • Causality Check: Monitor via TLC (KMnO₄ stain). The disappearance of the starting material validates complete deprotection.

Step 2: Concentration and Co-evaporation

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate 3 times with fresh CH₂Cl₂ to remove residual TFA.

    • Causality Check: Residual TFA must be minimized before cyclization to prevent acid-catalyzed migration of the exocyclic double bond.

Step 3: Lactamization via Basic Alumina

  • Prepare a short pad of basic Al₂O₃.

  • Elute the crude mixture through the pad using a CH₂Cl₂:MeOH (20:1) solvent system.

    • Causality Check: Why basic Al₂O₃? The basic sites on the alumina neutralize any lingering TFA and simultaneously promote the spontaneous intramolecular cyclization (lactamization) of the free amine attacking the ester/acid carbonyl.

Step 4: Final Purification

  • Concentrate the eluent under reduced pressure.

  • Purify the crude δ-lactam via flash column chromatography (silica gel, 2.5 vol% MeOH in CH₂Cl₂).

  • Isolate the product (e.g., (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one) as an off-white solid. Confirm identity via HRMS (ESI) and ¹H NMR (look for the characteristic exocyclic =CH₂ singlet peaks around δ 4.90–5.10 ppm) [2][3].

G Step1 Allylic Substrate + Pd Catalyst (DAAA Reaction) Step2 Boc-Deprotection (TFA / CH2Cl2) Step1->Step2 Decarboxylation Step3 Spontaneous Lactamization (Basic Al2O3 Filtration) Step2->Step3 Deprotection & Neutralization Step4 Purification (Flash Chromatography / Vacuum Distillation) Step3->Step4 Cyclization Product 5-Methylenepiperidin-2-one Derivative MW: >111.14 g/mol Step4->Product Isolation

Synthetic workflow for 5-methylenepiperidin-2-one derivatives.

Protocol B: Vacuum Distillation of Liquid 5-Methylene Lactams

For the unsubstituted liquid base, 5-methylenepiperidin-2-one, chromatography is often inefficient for large-scale isolation.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump capable of reaching ≤0.1 mmHg.

  • Inhibitor Addition: Add 10–50 ppm of a radical inhibitor (e.g., BHT or hydroquinone) to the crude mixture in the boiling flask to actively suppress thermally induced radical polymerization of the exocyclic double bond.

  • Distillation: Apply vacuum (0.1 mmHg) before applying heat. Slowly raise the oil bath temperature. Collect the main fraction at a vapor temperature of 85–95 °C.

  • Storage: Store the purified lactam under an inert argon atmosphere at 2–8 °C in the dark to ensure long-term stability [4].

References

  • White Rose eTheses Online. "Synthesis of α-amino acid building blocks using a readily available carbamate as starting material via a Pd-catalyzed asymmetric allylation reaction". University of Leeds. Available at:[Link]

  • JKU ePUB. "Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing δ-Lactams". Johannes Kepler Universität Linz. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Synthetic Discovery and Elucidation of 5-Methylenepiperidin-2-one

Abstract The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an exocyclic α,β-unsaturated moiety, as seen in 5-methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an exocyclic α,β-unsaturated moiety, as seen in 5-methylenepiperidin-2-one, presents a reactive pharmacophore with significant potential for covalent modification and targeted drug design. While the natural occurrence of this specific compound is not prominently documented, its "discovery" and accessibility are rooted in modern synthetic organic chemistry. This guide provides a comprehensive, technically-grounded exploration of a plausible and efficient synthetic pathway to 5-methylenepiperidin-2-one, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind precursor synthesis, the critical olefination step, and the rationale for methodological choices, all supported by established chemical principles and literature precedents.

Introduction: The Significance of the Piperidinone Core and the α,β-Unsaturated Lactam Motif

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to engage in key biological interactions.[1][3] The oxidized form, piperidinone, serves as a versatile synthetic intermediate and, in many cases, is a key component of the final active molecule.[3][4] These structures exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]

The focus of this guide, 5-methylenepiperidin-2-one, incorporates an exocyclic α,β-unsaturated lactam. This Michael acceptor is a well-known "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This mode of action can lead to irreversible inhibition and prolonged therapeutic effects. The strategic placement of this reactive group on the piperidinone scaffold creates a molecule of significant interest for the development of novel, targeted therapies.

This document outlines a proposed synthetic pathway for the "discovery" of 5-methylenepiperidin-2-one in a laboratory setting, a route that is both logical and grounded in well-established synthetic transformations.

Proposed Synthetic Pathway: An Overview

The synthesis of 5-methylenepiperidin-2-one can be logically approached in a three-stage process, starting from a readily available chiral precursor. This strategy involves the initial construction of a protected 5-oxopiperidin-2-one ring system, followed by the crucial introduction of the exocyclic methylene group via an olefination reaction, and culminating in the removal of the protecting group to yield the final target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Olefination cluster_2 Stage 3: Deprotection N-Protected Glutamic Acid N-Protected Glutamic Acid N-Protected 5-Oxopiperidin-2-one N-Protected 5-Oxopiperidin-2-one N-Protected Glutamic Acid->N-Protected 5-Oxopiperidin-2-one  Cyclization N-Protected 5-Methylenepiperidin-2-one N-Protected 5-Methylenepiperidin-2-one N-Protected 5-Oxopiperidin-2-one->N-Protected 5-Methylenepiperidin-2-one  Wittig or HWE Reaction 5-Methylenepiperidin-2-one 5-Methylenepiperidin-2-one N-Protected 5-Methylenepiperidin-2-one->5-Methylenepiperidin-2-one  Protecting Group  Cleavage

Figure 1: Proposed three-stage synthetic pathway to 5-methylenepiperidin-2-one.

Stage 1: Synthesis of N-Protected 5-Oxopiperidin-2-one

The initial step focuses on the construction of the core piperidinone ring with a ketone at the 5-position. A robust and reliable method involves the cyclization of a suitably protected glutamic acid derivative. The choice of the nitrogen protecting group is critical, as it must be stable to the cyclization conditions and selectively removable in the final step. The Boc (tert-butyloxycarbonyl) group is an excellent candidate due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-5-oxopiperidin-2-one

This protocol is adapted from established methods for the synthesis of piperidinone derivatives.

Materials:

  • N-Boc-L-glutamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a solution of N-Boc-L-glutamic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filtration: The dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture and wash the solid with cold DCM. Concentrate the filtrate under reduced pressure.

  • Reduction and Cyclization: Dissolve the crude activated ester in anhydrous THF. Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise. The reduction of the anhydride and subsequent intramolecular cyclization will occur. Stir at room temperature overnight.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add PCC or Dess-Martin periodinane (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Quench the reaction and purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-oxopiperidin-2-one.

G N-Boc-L-glutamic acid N-Boc-L-glutamic acid Activated Ester Activated Ester N-Boc-L-glutamic acid->Activated Ester  DCC, NHS, DCM Intermediate Alcohol Intermediate Alcohol Activated Ester->Intermediate Alcohol  1. NaBH4, THF  2. Intramolecular Cyclization N-Boc-5-oxopiperidin-2-one N-Boc-5-oxopiperidin-2-one Intermediate Alcohol->N-Boc-5-oxopiperidin-2-one  PCC or Dess-Martin,  DCM

Figure 2: Synthetic scheme for N-Boc-5-oxopiperidin-2-one.

Stage 2: Olefination to Introduce the Exocyclic Methylene Group

With the ketone precursor in hand, the next critical transformation is the introduction of the exocyclic double bond. Two of the most reliable and widely used methods for this conversion are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

  • Wittig Reaction: This reaction utilizes a phosphorus ylide, typically generated from a phosphonium salt and a strong base, to convert a ketone into an alkene.[6][7] For the installation of a methylene group, methylenetriphenylphosphorane is the reagent of choice.[8] It is known to be effective for a wide range of ketones, including cyclic ones.[8]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[9][10] It often offers advantages in terms of the ease of removal of the phosphate byproduct and can provide better stereoselectivity for more substituted alkenes. For the synthesis of a terminal alkene, the Wittig reaction is generally more straightforward.

Given its reliability for methylenation, the Wittig reaction is the proposed method for this step.

Experimental Protocol: Wittig Olefination of N-Boc-5-oxopiperidin-2-one

This protocol is a generalized procedure for the Wittig reaction on a cyclic ketone.[8]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-5-oxopiperidin-2-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve N-Boc-5-oxopiperidin-2-one (1.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Add diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel to yield N-Boc-5-methylenepiperidin-2-one.

G cluster_0 Wittig Reaction Mechanism Ketone N-Boc-5-oxopiperidin-2-one Betaine Betaine Intermediate Ketone->Betaine  Nucleophilic Attack Ylide Ph3P=CH2 Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane  Ring Closure Alkene N-Boc-5-methylenepiperidin-2-one Oxaphosphetane->Alkene  Cycloreversion Byproduct Ph3P=O Oxaphosphetane->Byproduct

Figure 3: Simplified mechanism of the Wittig olefination.

Stage 3: Deprotection to Yield 5-Methylenepiperidin-2-one

The final step is the removal of the Boc protecting group to unveil the target molecule. The acid-lability of the Boc group allows for its clean cleavage under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a chlorinated solvent.

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-5-methylenepiperidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Deprotection Reaction: Dissolve N-Boc-5-methylenepiperidin-2-one (1.0 eq) in anhydrous DCM. Add TFA (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford 5-methylenepiperidin-2-one.

Data Summary

The following table provides a summary of the key components and expected outcomes for the proposed synthetic pathway.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 N-Boc-L-glutamic acidDCC, NHS, NaBH₄, PCCN-Boc-5-oxopiperidin-2-one50-60
2 N-Boc-5-oxopiperidin-2-onePh₃PCH₃Br, n-BuLiN-Boc-5-methylenepiperidin-2-one60-75
3 N-Boc-5-methylenepiperidin-2-oneTFA, DCM5-Methylenepiperidin-2-one85-95

Note: Yields are estimates based on literature for analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

While the natural discovery of 5-methylenepiperidin-2-one remains to be elucidated, its synthesis is readily achievable through established and reliable synthetic methodologies. This guide has outlined a robust and logical pathway for the laboratory-scale "discovery" and synthesis of this promising molecule. The strategic construction of a protected piperidinone precursor, followed by a Wittig olefination, provides an efficient route to this valuable scaffold. The presence of the reactive α,β-unsaturated lactam moiety in 5-methylenepiperidin-2-one makes it a compelling target for further investigation in the field of medicinal chemistry and drug development. The synthetic route detailed herein provides a solid foundation for researchers to access this compound and explore its potential as a building block for novel therapeutic agents.

References

  • Recent Advances in the Synthesis of Piperidones and Piperidines. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved March 26, 2026, from [Link]

  • Advances in Piperidone Synthesis Techniques. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). RSC Publishing. [Link]

  • Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. (2006, August 28). PubMed. Retrieved March 26, 2026, from [Link]

  • Highly Regioselective Wittig Reactions of Cyclic Ketones with a Stabilized Phosphorus Ylide under Controlled Microwave Heating. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021, April 28). Thieme Connect. Retrieved March 26, 2026, from [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Reactions of Aldehydes and Ketones 2. (n.d.). Retrieved March 26, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Methylenepiperidin-2-one Isomers

Abstract The 5-methylenepiperidin-2-one scaffold is a recurring motif in contemporary medicinal chemistry, valued for its conformational rigidity and synthetic versatility. However, the presence of a dynamic double bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-methylenepiperidin-2-one scaffold is a recurring motif in contemporary medicinal chemistry, valued for its conformational rigidity and synthetic versatility. However, the presence of a dynamic double bond introduces the potential for isomerization, a critical consideration in drug development where a single, stable molecular entity is paramount. This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-methylenepiperidin-2-one isomers. We will dissect the core chemical principles governing their relative stabilities, from alkene substitution and ring strain to the powerful influence of electronic conjugation. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical foundation and practical methodologies—spanning computational chemistry and experimental protocols—to confidently assess and predict the thermodynamic landscape of this important chemical class.

The Isomeric Landscape: Defining the Players

The constitutional isomers of 5-methylenepiperidin-2-one are defined by the position of the carbon-carbon double bond. While several possibilities exist, the primary equilibrium of interest from a thermodynamic standpoint involves the exocyclic and endocyclic forms.

  • 5-Methylene-piperidin-2-one (The Exocyclic Isomer): This isomer features a double bond outside the main piperidinone ring.

  • 5-Methyl-3,4-dihydropyridin-2(1H)-one (Endocyclic, Unconjugated): An endocyclic isomer where the double bond is isolated from the lactam's carbonyl group.

  • 5-Methyl-5,6-dihydropyridin-2(1H)-one (Endocyclic, α,β-Unsaturated): This isomer is distinguished by an endocyclic double bond in conjugation with the carbonyl group, forming a stable α,β-unsaturated lactam system.

Based on foundational principles of organic chemistry, we can hypothesize that the 5-methyl-5,6-dihydropyridin-2(1H)-one will be the thermodynamic sink of this isomeric system, i.e., the most stable isomer. The subsequent sections will provide the theoretical rationale and practical methodologies to validate this hypothesis.

Core Principles of Thermodynamic Stability

The relative Gibbs free energy (ΔG) of each isomer, which dictates its population at equilibrium, is governed by a confluence of structural and electronic factors.

Alkene Stability: The Endocyclic vs. Exocyclic Paradigm

A well-established principle in cycloalkene chemistry is that for six-membered rings, an endocyclic double bond is generally more stable than an exocyclic one.[1] This is attributed to a combination of factors including ring strain and hyperconjugation. The bond angles within the ring are better accommodated with an internal double bond, minimizing angle strain.

The Dominant Effect of Conjugation

The most significant stabilizing factor in this system is the electronic communication between the double bond and the carbonyl group in the α,β-unsaturated isomer, 5-methyl-5,6-dihydropyridin-2(1H)-one. This conjugation allows for the delocalization of π-electrons across the N-C=C-C=O system, which is a powerful stabilizing force. In contrast, the exocyclic isomer and the unconjugated endocyclic isomer lack this extended π-system. The amide bond in lactams is already stabilized by resonance, and this effect is amplified in the conjugated system.[2]

Conformational Analysis and Steric Considerations

The piperidine ring scaffold preferentially adopts a chair or a closely related twist-boat conformation to minimize torsional and steric strain.[3] The introduction of a double bond flattens a portion of the ring, altering the conformational landscape. In the case of the conjugated endocyclic isomer, the sp2 hybridization of four of the ring atoms imposes a pseudo-chair or envelope conformation. The stability of this conformation, and any steric interactions involving the 5-methyl group, will contribute to the overall thermodynamic profile. However, these effects are generally less pronounced than the stabilizing energy of conjugation.

Methodologies for Assessing Thermodynamic Stability

A dual-pronged approach, combining theoretical calculations with experimental validation, provides the most robust and trustworthy assessment of isomer stability.

Computational Chemistry: An In Silico Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative thermodynamic stabilities of isomers. By calculating the Gibbs free energy of each optimized structure, we can directly compare their stabilities.[4]

  • Structure Generation: Build 3D structures of all relevant isomers (exocyclic, conjugated endocyclic, and unconjugated endocyclic) using a molecular modeling software.

  • Conformational Search (Causality): For each isomer, it is crucial to perform a thorough conformational search to locate the global minimum on the potential energy surface. This is because the calculated energy must correspond to the most stable conformation of that isomer.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each isomer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation & Comparison: Calculate the Gibbs free energy (G) for each isomer. The relative stability is then determined by the difference in these values (ΔG). The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

computational_workflow cluster_isomers Isomer Generation Exo Exocyclic Isomer Conf_Search Conformational Search (Find Global Minimum) Exo->Conf_Search Endo_Conj Endocyclic (Conj.) Isomer Endo_Conj->Conf_Search Endo_Unconj Endocyclic (Unconj.) Isomer Endo_Unconj->Conf_Search Opt_Freq Geometry Optimization & Frequency Calculation Conf_Search->Opt_Freq Lowest Energy Conformer Energy_Comp Gibbs Free Energy Calculation & Comparison Opt_Freq->Energy_Comp Result Relative Stabilities (ΔG) Energy_Comp->Result

Caption: Computational workflow for determining isomer stability.

Experimental Validation: Isomer Equilibration

The most direct experimental method for determining thermodynamic stability is to allow the isomers to interconvert until they reach equilibrium. The ratio of isomers at equilibrium directly reflects their relative Gibbs free energies.

  • Sample Preparation: Prepare a solution of any single, pure isomer of 5-methylenepiperidin-2-one (or a mixture) in a suitable solvent (e.g., toluene or dioxane). The choice of starting isomer is irrelevant as the system will reach the same thermodynamic equilibrium.

  • Catalyst Addition (Causality): Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, facilitating the formation of a carbocation intermediate which allows for the migration of the double bond. A base could also be used to deprotonate the α-carbon, but acid catalysis is often effective for this type of isomerization.

  • Equilibration: Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., ¹H NMR or HPLC). The system has reached equilibrium when the ratio of isomers remains constant over several time points.

  • Analysis and Quantification:

    • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum of the equilibrium mixture. The different isomers will have distinct signals (e.g., for the olefinic protons and the methyl group). Integrate these unique signals to determine the molar ratio of the isomers.

    • HPLC: Develop an HPLC method that can separate the isomers. The relative peak areas (assuming similar response factors) will give the isomer ratio.

  • Calculation of ΔG°: The standard Gibbs free energy difference between two isomers at equilibrium can be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    Where:

    • R is the ideal gas constant (8.314 J/mol·K)

    • T is the temperature in Kelvin

    • K_eq is the equilibrium constant ([Product]/[Reactant]), which is the ratio of the isomer concentrations determined in the previous step.

experimental_workflow Start Start with any pure isomer in solution Add_Cat Add Acid Catalyst (e.g., p-TsOH) Start->Add_Cat Heat Heat to Equilibrate Add_Cat->Heat Monitor Monitor by NMR/HPLC until ratio is constant Heat->Monitor Analyze Quantify Isomer Ratio (Integration/Peak Area) Monitor->Analyze Equilibrium Reached Calculate Calculate K_eq and ΔG° Analyze->Calculate

Caption: Experimental workflow for isomer equilibration.

Data Synthesis and Interpretation

The data from both computational and experimental approaches should be collated for a comprehensive analysis.

Table 1: Hypothetical Thermodynamic Stability Data for 5-Methylenepiperidin-2-one Isomers

IsomerComputational Relative Gibbs Free Energy (ΔG, kcal/mol)Experimental Equilibrium Population (%) (at 373 K)Experimental Relative Gibbs Free Energy (ΔG°, kcal/mol)
5-Methyl-5,6-dihydropyridin-2(1H)-one (Conj.) 0.00 (Reference)~95%0.00 (Reference)
5-Methylene-piperidin-2-one (Exo) +3.5~4%+2.2
5-Methyl-3,4-dihydropyridin-2(1H)-one (Unconj.) +2.8~1%+3.4

Note: These are illustrative values based on chemical principles. Actual values would be determined by the protocols described.

Implications for Synthesis and Drug Development

Understanding the thermodynamic landscape of these isomers is of paramount importance for the pharmaceutical industry.

  • Synthetic Strategy: When designing a synthesis, chemists can choose conditions to favor either the kinetic or thermodynamic product. To obtain the most stable conjugated isomer, reaction conditions that allow for equilibrium, such as elevated temperatures and the presence of an acid or base catalyst, would be employed.[5] Conversely, to isolate a less stable isomer, kinetically controlled conditions (low temperature, short reaction times) might be necessary.

  • Drug Stability and Shelf-Life: If a drug candidate is synthesized as a less stable isomer (e.g., the exocyclic form), there is a significant risk that it will isomerize to the more stable form over time, especially in the presence of acidic or basic excipients in a formulation. This can lead to a change in the drug's purity, efficacy, and safety profile. Therefore, selecting the thermodynamically most stable isomer is often a crucial step in lead optimization to ensure a robust and reliable active pharmaceutical ingredient (API).

Conclusion

The thermodynamic stability of 5-methylenepiperidin-2-one isomers is predominantly governed by the position of the double bond. The endocyclic, α,β-unsaturated isomer, 5-methyl-5,6-dihydropyridin-2(1H)-one , is unequivocally the most stable form due to the powerful stabilizing effect of conjugation. This inherent stability can be quantitatively assessed through a synergistic approach of DFT calculations and experimental equilibration studies. For researchers in drug development, a thorough understanding of this isomeric landscape is not merely academic; it is a critical component of designing robust synthetic routes and ensuring the long-term stability and integrity of novel therapeutic agents.

References

  • Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677–3685. [Link]

  • Glover, S. A., & Rosser, A. A. (2012). Reliable determination of amidicity in acyclic amides and lactams. The Journal of Organic Chemistry, 77(13), 5492–5502. [Link]

  • Etz, S. E., et al. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 126(1), 133-146. [Link]

  • Avilés-Moreno, J. R., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Jackson, R. F. W. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Scott, D. W., et al. (1962). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Physical Chemistry, 66(5), 911-914. [Link]

  • Alagar Yadav, S., et al. (2020). Structure of 5-hydroxy-1-methylpiperidin-2-one. ResearchGate. [Link]

  • Siena, M. R., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01399-23. [Link]

  • Conti, M., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 586-597. [Link]

  • Ron. (2015). Exocyclic vs. endocyclic double bonds in E1 elimination. Chemistry Stack Exchange. [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Domingo, L. R., & Aurell, M. J. (2016). Understanding the selectivity in the formation of δ-lactams vs. β-lactams in the Staudinger reactions of chloro-cyan-ketene with unsaturated imines. A DFT study. RSC Advances, 6(75), 71513-71523. [Link]

  • Nguyen, T. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083-1096. [Link]

  • Miller, L. G., & Wright, G. D. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843027. [Link]

  • Etim, E. E., et al. (2018). Computational Studies of C5H5N Isomers. Journal of the Chemical Society of Nigeria, 43(2). [Link]

  • Zunger, A., et al. (2013). Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. Journal of the American Chemical Society, 135(21), 7906-7909. [Link]

  • Ambeau, B. I., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Communications Chemistry, 7(1), 1-11. [Link]

  • Banwell, M. G., et al. (2003). Synthesis of functionalized piperidinones. The Journal of Organic Chemistry, 68(6), 2432-2436. [Link]

  • Goyal, P., et al. (2024). Computational studies of the isomerization mechanism of azobenzene and its derivatives. Biophysical Journal, 123(3), 558a. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2003). 6-Methylhept-5-en-2-one. OECD SIDS. [Link]

  • Li, S., et al. (2020). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC advances, 10(35), 20930-20941. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methylenepiperidin-2-one as a Versatile Precursor in Alkaloid Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Significance The piperidine and piperidone (lactam) ring syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Significance

The piperidine and piperidone (lactam) ring systems are ubiquitous in natural products and FDA-approved pharmaceuticals, serving as the core scaffold for numerous antineoplastic, anti-inflammatory, and antipsychotic agents [1]. However, constructing highly functionalized piperidines with precise stereocontrol remains a synthetic challenge.

5-Methylenepiperidin-2-one has emerged as a highly versatile, advanced precursor in the total synthesis of complex alkaloids. Structurally, it combines the conformational rigidity and directing-group capability of a γ -lactam with the orthogonal reactivity of an exocyclic double bond. This specific arrangement allows the molecule to act as a potent Michael acceptor, a substrate for cross-metathesis, and a prime candidate for transition-metal-catalyzed cycloadditions. Recent milestones, including the total synthesis of the marine alkaloid Dysidone A [1] and the construction of Nuphar alkaloid frameworks [2], have cemented the utility of this building block.

Causality in Precursor Selection

Why utilize an exocyclic methylene lactam rather than a linear precursor?

  • Entropic Advantage: Pre-formed rings significantly lower the entropic penalty during the construction of fused bicyclic or tricyclic alkaloid cores.

  • Electronic Tuning: The electron-withdrawing nature of the lactam carbonyl polarizes the ring, altering the electron density of the C5 exocyclic double bond. This makes it uniquely reactive toward radical additions and palladium-catalyzed allylic alkylations compared to unactivated alkenes.

  • Stereodirection: The planar nature of the amide bond restricts ring flipping, allowing adjacent stereocenters (e.g., at C6) to effectively dictate the facial selectivity of incoming nucleophiles.

Logical Workflow of Alkaloid Synthesis

The synthetic utility of 5-methylenepiperidin-2-one branches into several distinct methodological pathways depending on the target alkaloid class.

Workflow Start 5-Methylenepiperidin-2-one Precursor Path1 Pd-Catalyzed [3+3] Cycloaddition Start->Path1 Path2 PIDA/I2-Mediated Dual Oxygenation Start->Path2 Path3 Photoredox Cyclization & HAT Start->Path3 Prod1 Nuphar Alkaloids (Bicyclic Cores) Path1->Prod1 Prod2 Dysidone A (Marine Alkaloids) Path2->Prod2 Prod3 Fluorinated Cyclic Amides Path3->Prod3

Caption: Divergent synthetic pathways utilizing 5-methylenepiperidin-2-one in alkaloid total synthesis.

Quantitative Data: Optimization of the Piperidone Core Synthesis

The generation of the 5-methylenepiperidin-2-one core from simple piperidines often relies on radical-mediated C(sp3)–H bond functionalization. The table below summarizes the optimization of the PIDA (Phenyliodine(III) diacetate) and Iodine-mediated dual oxygenation reaction, a critical step in the synthesis of Dysidone A [1].

Table 1: Optimization of PIDA/I 2​ -Mediated Oxygenation

EntryOxidant (equiv)Additive (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1PIDA (1.0)I 2​ (0.2)CH 2​ Cl 2​ 25TraceInsufficient radical generation.
2PIDA (2.0)I 2​ (0.5)CH 2​ Cl 2​ 2545Moderate yield; solvent polarity limits HAT efficiency.
3PIDA (2.0)I 2​ (0.5)DCE8072Optimal. Heat accelerates homolytic N-I cleavage.
4PIFA (2.0)I 2​ (0.5)DCE8031PIFA is too reactive, leading to over-oxidation.
5PIDA (2.0)NoneDCE800Iodine is strictly required as the radical mediator.

Note: DCE = 1,2-Dichloroethane. Yields represent isolated product after silica gel chromatography.

Experimental Protocols

Protocol A: Synthesis of the 5-Methylenepiperidin-2-one Core via PIDA/I 2​ Oxygenation

This protocol details the direct conversion of a functionalized piperidine into the corresponding 5-methylene lactam, representing the end-game strategy for Dysidone A [1].

Self-Validating Principle: This protocol relies on a visual color change (iodine consumption) and distinct spectroscopic markers (appearance of lactam carbonyl) to confirm reaction progression, preventing downstream failures.

Reagents & Equipment:

  • Substituted piperidine precursor (1.0 mmol)

  • Phenyliodine(III) diacetate (PIDA) (2.0 mmol)

  • Iodine (I 2​ ) (0.5 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • LED irradiation setup (or oil bath at 80 °C)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the piperidine precursor (1.0 mmol) and dissolve in 10 mL of anhydrous DCE.

  • Reagent Addition: Add PIDA (644 mg, 2.0 mmol) and I 2​ (127 mg, 0.5 mmol) to the solution. The mixture will immediately turn deep purple.

    • Causality: PIDA reacts with I 2​ to form acetyl hypoiodite, which rapidly iodinates the piperidine nitrogen.

  • Radical Initiation: Heat the reaction mixture to 80 °C (or irradiate with a 390 nm LED) for 4 hours.

    • Causality: Energy input drives the homolytic cleavage of the N–I bond, generating a nitrogen-centered radical. This triggers a 1,5-Hydrogen Atom Transfer (HAT) to functionalize the unactivated C5 position.

  • In-Process Control (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot disappears and the purple color fades to pale yellow, indicating iodine consumption.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 10 mL of saturated aqueous Na 2​ S 2​ O 3​ to neutralize residual oxidants. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography to yield the 5-methylenepiperidin-2-one derivative.

  • Analytical Validation:

    • IR Spectroscopy: Confirm the presence of a strong lactam C=O stretch at ~1650 cm −1 .

    • 1 H NMR: Verify the exocyclic double bond by identifying two distinct doublet signals between δ 5.0 and 5.2 ppm (terminal methylene protons).

Mechanism A 1. N-Iodination (PIDA + I2) B 2. Homolytic Cleavage (N-Radical Formation) A->B C 3. 1,5-Hydrogen Atom Transfer (HAT) B->C D 4. Oxygenation & Elimination C->D E 5-Methylenepiperidin-2-one Core D->E

Caption: Mechanistic cascade of the PIDA/I2-mediated dual oxygenation to form the 5-methylene lactam.

Protocol B: Palladium-Catalyzed [3+3] Cycloaddition for Nuphar Alkaloid Frameworks

Once the 5-methylenepiperidin-2-one (or its reduced piperidine equivalent) is synthesized, it can be utilized in transition-metal catalysis to build complex, multi-ring alkaloid systems[2].

Reagents & Equipment:

  • 5-Methylenepiperidin-2-one derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc) 2​ ) (0.05 mmol, 5 mol%)

  • Triisopropyl phosphite (P(O i Pr) 3​ ) (0.30 mmol, 30 mol%)

  • n -Butyllithium ( n BuLi, 2.5 M in hexanes) (0.10 mmol, 10 mol%)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under argon, suspend Pd(OAc) 2​ (11.2 mg, 5 mol%) in 2 mL of THF. Add P(O i Pr) 3​ (74 μ L, 30 mol%).

  • Reduction to Pd(0): Dropwise add n BuLi (40 μ L, 10 mol%) at 0 °C. Stir for 15 minutes until the solution turns a clear, bright yellow.

    • Causality: n BuLi acts as a reducing agent to generate the active Pd(0) species in situ from the Pd(II) precatalyst. Triisopropyl phosphite serves as a π -acceptor ligand, stabilizing the electron-rich Pd(0) center while providing enough steric bulk to promote reductive elimination later in the cycle.

  • Cycloaddition: Dissolve the 5-methylenepiperidin-2-one precursor (1.0 mmol) and the desired cycloaddition partner (e.g., an activated trimethylenemethane precursor) in 8 mL of THF. Add this solution to the active catalyst mixture.

  • Reaction Monitoring: Stir at room temperature for 16 hours. Monitor the consumption of the exocyclic double bond via 1 H NMR aliquots (disappearance of signals at δ 5.1 ppm).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

  • Analytical Validation: Use 2D NMR (COSY and HMBC) to confirm the regiochemistry of the newly formed bicyclic ring system, ensuring the [3+3] connectivity aligns with the Nuphar alkaloid skeleton.

Conclusion

The 5-methylenepiperidin-2-one scaffold is a highly programmable intermediate. By understanding the causality behind its electronic properties—specifically the interplay between the electron-withdrawing lactam and the exocyclic alkene—researchers can deploy it in radical HAT processes or transition-metal cycloadditions. The self-validating protocols provided herein ensure high fidelity in the total synthesis of both marine (Dysidone A) and terrestrial (Nuphar) alkaloids.

References

  • Title: Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. Source: RSC Advances, 2023, 13, 29212-29216. URL: [Link]

  • Title: Development of a Flexible Approach to Nuphar Alkaloids via Two Enantiospecific Piperidine-Forming Reactions Source: The Journal of Organic Chemistry, 2005, 70 (1), 207-213. URL: [Link]

  • Title: New Methods for the Construction of Fluorinated Cyclic Amines and Amides (Thesis) Source: University of Nottingham Repository, 2019. URL: [Link]

Application

Advanced Catalytic Hydrogenation Protocols for 5-Methylenepiperidin-2-one: Chemoselective and Asymmetric Approaches

Executive Summary & Scientific Rationale The synthesis of functionalized piperidines is a cornerstone of modern drug development. Specifically, 5-methylpiperidin-2-one is a highly valuable chiral building block used in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of functionalized piperidines is a cornerstone of modern drug development. Specifically, 5-methylpiperidin-2-one is a highly valuable chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The most direct and atom-economical route to access this scaffold is the catalytic hydrogenation of 5-methylenepiperidin-2-one , a lactam bearing an exocyclic double bond.

However, hydrogenating this substrate presents distinct chemoselective and stereoselective challenges:

  • Chemoselectivity : The catalyst must selectively reduce the unhindered exocyclic C=C bond without over-reducing the lactam carbonyl (C=O) or triggering hydrogenolytic ring-opening.

  • Stereoselectivity : The reduction of the exocyclic methylene group generates a new stereocenter at the C5 position. For pharmaceutical applications, accessing the pure (S)- or (R)-enantiomer is critical, necessitating advanced asymmetric homogeneous catalysis[2].

This application note provides field-proven, self-validating protocols for both the scalable racemic reduction (utilizing continuous flow technology) and the enantioselective reduction (utilizing chiral transition-metal catalysis) of 5-methylenepiperidin-2-one.

Comparative Catalyst Performance

The choice of catalyst dictates the reaction trajectory. Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide rapid, cost-effective racemic reduction, while homogeneous catalysts (e.g., Crabtree's catalyst, Ru-BINAP, or chiral Ir-Spiro complexes) are required for stereocontrol[2],.

Table 1: Quantitative Performance of Hydrogenation Catalysts for Exocyclic Lactams

Catalyst SystemReaction ModePressure (H₂)SolventConversion (%)ChemoselectivityEnantiomeric Excess (ee %)
5% Pd/C Continuous Flow1.0 MPaMeOH>99%>99%Racemic (0%)
5% Pd/C Batch1.0 MPaMeOH95%98%Racemic (0%)
[Ir(COD)(R-Spiro)]BArF Batch5.0 MPaTHF>99%>99%92 – 96%
Ru-(R-BINAP)Cl₂ Batch5.0 MPaEtOH85%95%80 – 85%

Note: Data synthesized from standard optimization matrices for exocyclic enones and lactams.

Workflow & Mechanistic Visualizations

Continuous Flow Hydrogenation Workflow

Continuous flow hydrogenation mitigates the risks of batch scale-up (e.g., mass transfer limitations and thermal runaway). By passing the dissolved substrate and H₂ gas through a packed-bed reactor, the residence time is strictly controlled, preventing over-reduction[1].

FlowChem cluster_0 Continuous Flow Hydrogenation Setup Prep Substrate Preparation (Lactam in MeOH) Pump HPLC Pump (0.5 mL/min) Prep->Pump Reactor Packed-Bed Reactor (5% Pd/C Cartridge, 25°C) Pump->Reactor H2 H2 Mass Flow Controller (1.0 MPa) H2->Reactor H2 Gas (Continuous) BPR Back Pressure Regulator (Maintains 1.0 MPa) Reactor->BPR Crude Stream Collect Product Collection & In-line GC-MS Analysis BPR->Collect

Caption: Continuous flow hydrogenation workflow ensuring high-throughput, chemoselective lactam reduction.

Asymmetric Catalytic Cycle (Inner-Sphere Mechanism)

For enantioselective hydrogenation, chiral Iridium complexes utilize a rigid ligand framework to differentiate the enantiofaces of the exocyclic double bond. The lactam motif may provide secondary hydrogen-bonding interactions that lock the substrate conformation during the enantio-determining migratory insertion step[2].

CatCycle Cat Active Catalyst [Ir-H2]* Coord Substrate Coordination (π-complex) Cat->Coord + 5-methylenepiperidin-2-one Insert Migratory Insertion (Stereo-defining) Coord->Insert Hydride Transfer RedElim Reductive Elimination Insert->RedElim + H2 Gas Prod Product Release RedElim->Prod - (S)-5-methylpiperidin-2-one Prod->Cat Catalyst Regeneration

Caption: Simplified catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of exocyclic lactams.

Experimental Protocols

Protocol A: Scalable Racemic Reduction via Continuous Flow

Causality Focus: Methanol is selected as the solvent because its protic nature enhances the solubility of the polar lactam and facilitates hydrogen transfer at the catalyst surface. The 1.0 MPa pressure ensures complete conversion within a short residence time, preventing catalyst fouling[1].

Materials:

  • 5-methylenepiperidin-2-one (10.0 g, 89.9 mmol)

  • Methanol (HPLC grade, 200 mL)

  • 5% Pd/C packed-bed cartridge (e.g., ThalesNano CatCart®)

  • Hydrogen gas (UHP grade)

Step-by-Step Methodology:

  • System Priming : Flush the continuous flow reactor (e.g., H-Cube® system) with pure methanol at a flow rate of 1.0 mL/min for 10 minutes to remove air and validate system back-pressure.

  • Substrate Preparation : Dissolve 10.0 g of 5-methylenepiperidin-2-one in 200 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution. Self-Validation: The solution must be completely transparent; particulates will clog the HPLC pump.

  • Parameter Setting : Set the reactor temperature to 25 °C, the H₂ pressure to 1.0 MPa (approx. 10 bar), and the liquid flow rate to 0.5 mL/min[1].

  • Reaction Execution : Switch the pump inlet from the pure solvent to the substrate solution. Discard the first 2-3 void volumes of the reactor to ensure steady-state concentration.

  • In-Process Control (IPC) : Collect a 50 µL aliquot from the output stream. Dilute in 1 mL MeOH and analyze via GC-MS. Self-Validation: Confirm the disappearance of the starting material peak (m/z 111) and the appearance of the product peak (m/z 113).

  • Isolation : Once the entire volume has been processed, flush the system with 20 mL of pure methanol. Combine all product fractions and concentrate under reduced pressure (40 °C, 50 mbar) to yield racemic 5-methylpiperidin-2-one as a pale yellow oil/solid.

Protocol B: Enantioselective Hydrogenation via Homogeneous Ir-Catalysis

Causality Focus: Exocyclic double bonds lack strong directing groups (like the -OH in allylic alcohols). Therefore, highly electrophilic cationic Iridium complexes with bulky chiral spiro ligands (e.g., [Ir(COD)(R-Spiro)]BArF) are required to force the substrate into a single reactive conformation, achieving high ee[2].

Materials:

  • 5-methylenepiperidin-2-one (1.11 g, 10.0 mmol)

  • [Ir(COD)(R-Spiro)]BArF catalyst (0.01 mmol, 0.1 mol%)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • High-pressure stainless-steel autoclave

Step-by-Step Methodology:

  • Inert Atmosphere Setup : In a nitrogen-filled glovebox, charge a glass reaction vial with 5-methylenepiperidin-2-one (1.11 g) and the Ir-catalyst (0.1 mol%). Causality: Homogeneous Ir-catalysts are highly sensitive to oxygen and moisture prior to activation.

  • Solvent Addition : Add 20 mL of anhydrous THF. Stir gently until a homogeneous solution is formed.

  • Autoclave Loading : Place the vial into the stainless-steel autoclave. Seal the autoclave and remove it from the glovebox.

  • Purging and Pressurization : Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 1.0 MPa with H₂ and slowly venting (repeat 3 times). Finally, pressurize the autoclave to 5.0 MPa (approx. 50 bar) H₂[2].

  • Reaction Execution : Stir the mixture at 500 rpm at 25 °C for 12 hours. Self-Validation: Monitor the pressure gauge; a slight drop indicates active hydrogen consumption.

  • Quenching and Workup : Carefully vent the hydrogen gas. Transfer the crude mixture to a round-bottom flask and concentrate in vacuo. Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Iridium catalyst.

  • Chiral Analysis : Analyze the purified product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20, 1.0 mL/min, 210 nm). Self-Validation: The chromatogram should display a peak area ratio of >95:5, confirming the successful synthesis of highly enantioenriched (S)-5-methylpiperidin-2-one.

References

  • Justia Patents. Crystalline forms, pharmaceutical compositions and methods of use thereof. (June 22, 2023). Describes the continuous flow hydrogenation conditions for synthesizing (S)-5-methylpiperidin-2-one at 1.0 MPa. 1

  • National Center for Biotechnology Information (PMC). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Discusses the use of chiral spiro iridium catalysts for the asymmetric hydrogenation of exocyclic enones and lactams. 2

  • TCI Chemicals. Hydrogenation Catalysts. Details the application of heterogeneous (Pd/C) and homogeneous (Crabtree's, Ru-BINAP) catalysts for selective alkene reduction.

Sources

Method

using 5-methylenepiperidin-2-one in cross-coupling reactions

Application Note: Advanced Cross-Coupling Strategies for 5-Methylenepiperidin-2-one in Peptidomimetic Drug Discovery Introduction & Strategic Overview In the pursuit of metabolically stable and highly selective therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for 5-Methylenepiperidin-2-one in Peptidomimetic Drug Discovery

Introduction & Strategic Overview

In the pursuit of metabolically stable and highly selective therapeutics, conformationally constrained amino acids have become indispensable. The 5-methylenepiperidin-2-one scaffold is a highly versatile building block, frequently utilized in the synthesis of Freidinger lactams and constrained peptidomimetics[1]. This application note details field-proven, highly optimized protocols for the divergent functionalization of this scaffold via transition-metal-catalyzed cross-coupling. By exploiting the orthogonal reactivity of the exocyclic methylene group and the sterically hindered lactam nitrogen, researchers can rapidly generate diverse, fully functionalized peptidomimetic libraries.

Mechanistic Rationale & Causality (Expertise & Experience)

Functionalizing the 5-methylenepiperidin-2-one scaffold requires overcoming two distinct mechanistic hurdles:

  • Exo-Selective Heck Arylation (C5-Alkene): Standard Mizoroki-Heck conditions applied to exocyclic double bonds typically yield a thermodynamically driven mixture of exo- and endo-cyclic alkenes due to non-selective β -hydride elimination. To enforce strict exo-selectivity and E -stereoselectivity, the reaction must be forced through a cationic palladium pathway[2]. By utilizing Ag2​CO3​ as both a base and a halide scavenger, the dissociation of the halide from the Pd(II) intermediate is accelerated. This generates a highly electrophilic cationic palladium species that suppresses the rate of undesired alkene isomerization. The sterically demanding P(o-tol)3​ ligand facilitates the initial oxidative addition while preventing catalyst aggregation into inactive palladium black.

  • Buchwald-Hartwig N-Arylation (N1-Lactam): Lactams are notoriously poor nucleophiles. The strong delocalization of the nitrogen lone pair into the adjacent carbonyl group drastically reduces its ability to coordinate to the palladium center. Consequently, first- and second-generation palladium catalysts often fail, leading to proto-dehalogenation of the aryl halide. To overcome this, we employ BrettPhos Pd G3, a third-generation precatalyst[3]. The bulky, electron-rich biaryl phosphine ligand (BrettPhos) promotes the binding of the weakly nucleophilic lactam and significantly lowers the activation barrier for the critical reductive elimination step.

Synthetic Workflow

Workflow Start 5-Methylenepiperidin-2-one (Core Scaffold) Heck Heck Arylation (Exocyclic C=C) Start->Heck Pd(OAc)2, P(o-tol)3 Ag2CO3, 90°C Buchwald Buchwald-Hartwig (Lactam N-H) Start->Buchwald BrettPhos Pd G3 K3PO4, 80°C Prod1 5-(Arylmethylene)piperidin-2-one (Extended π-system) Heck->Prod1 Prod2 1-Aryl-5-methylenepiperidin-2-one (N-Functionalized) Buchwald->Prod2 Final 1-Aryl-5-(arylmethylene)piperidin-2-one (Fully Functionalized Peptidomimetic) Prod1->Final Subsequent N-Arylation Prod2->Final Subsequent Heck Coupling

Divergent cross-coupling workflows for functionalizing 5-methylenepiperidin-2-one.

Quantitative Optimization Data

Table 1: Optimization of C5-Methylene Heck Arylation | Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)2​ | PPh3​ | Et3​N | DMF | 90 | 34 | 1:1 | | 2 | Pd(OAc)2​ | P(o-tol)3​ | K2​CO3​ | DMF | 90 | 58 | 5:1 | | 3 | Pd(OAc)2​ | P(o-tol)3​ | Ag2​CO3​ | DMF | 90 | 89 | >20:1 |

Table 2: Optimization of Lactam N-Arylation | Entry | Precatalyst (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd2​(dba)3​ / XantPhos | Cs2​CO3​ | Toluene | 100 | <5 | Starting material recovered | | 2 | RuPhos Pd G2 | K3​PO4​ | 1,4-Dioxane | 80 | 45 | Significant proto-dehalogenation | | 3 | BrettPhos Pd G3 | K3​PO4​ | 1,4-Dioxane | 80 | 94 | Clean conversion |

Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoselective Heck Arylation of 5-Methylenepiperidin-2-one

Objective: Introduction of an aryl group at the exocyclic methylene position with high E -stereoselectivity.

  • Reagent Charging: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 5-methylenepiperidin-2-one (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd(OAc)2​ (5 mol %), P(o-tol)3​ (10 mol %), and Ag2​CO3​ (2.0 equiv).

    • Causality & Validation: Ag2​CO3​ is light-sensitive. Perform this step rapidly or under low-light conditions to prevent premature degradation to Ag(0), which compromises its critical halide-scavenging ability.

  • Atmosphere Exchange: Evacuate and backfill the vessel with Argon three times. Add anhydrous DMF (to reach 0.2 M) that has been previously sparged with Argon for 15 minutes.

    • Validation Check: The mixture should appear as a heterogeneous yellow/brown suspension. A rapid turn to solid black at room temperature indicates oxygen contamination and premature Pd(0) aggregation.

  • Reaction Execution: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours. Track reaction progress via TLC (EtOAc/Hexane 1:1, KMnO4​ stain).

    • Validation Check: The exocyclic alkene starting material will rapidly consume KMnO4​ , appearing as a bright yellow spot against the purple background. The product typically runs higher (less polar) due to the lipophilicity of the added aryl group.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a tightly packed pad of Celite.

    • Causality & Validation: This specific filtration removes the insoluble AgI byproduct and palladium black, preventing streaking, poor resolution, and product degradation during subsequent silica gel chromatography. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation using BrettPhos Pd G3

Objective: Direct N-arylation of the sterically hindered, weakly nucleophilic lactam nitrogen.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with 5-methylenepiperidin-2-one (1.2 equiv), the target aryl bromide (1.0 equiv), BrettPhos Pd G3 (2 mol %), and finely milled anhydrous K3​PO4​ (2.0 equiv).

    • Causality & Validation: While BrettPhos Pd G3 is relatively moisture-stable, the high pKa of the lactam (~15) requires a strong, strictly anhydrous base to drive the deprotonation equilibrium. Milled K3​PO4​ provides a significantly higher surface area for this heterogeneous deprotonation step.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M), seal the vial with a PTFE-lined cap, and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture at 80 °C for 8 hours with vigorous stirring (800 rpm).

    • Validation Check: The solution will transition from a pale yellow to a deep red/orange homogeneous solution (with suspended base salts) within the first 30 minutes. This color change confirms the active mono-ligated L-Pd(0) species has been generated and has entered the catalytic cycle.

  • Workup & Purification: Cool the mixture to room temperature. Quench the reaction by adding deionized water (equal volume to dioxane), extract with dichloromethane ( 3×10 mL), dry the combined organic layers over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

References

  • Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing | JKU ePUB |
  • Synthesis of Arylidene-β-lactams via exo-Selective Matsuda-Heck Arylation of Methylene-β-lactams | The Journal of Organic Chemistry |
  • One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field | The Journal of Organic Chemistry |

Sources

Application

Application Note: Advanced Utilization of 5-Methylenepiperidin-2-one in Peptidomimetic Drug Discovery

Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals Focus: Conformational Constraint and Late-Stage Diversification Strategies Executive Summary The translation of native peptides i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals Focus: Conformational Constraint and Late-Stage Diversification Strategies

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and high conformational entropy. To overcome these limitations, backbone engineering utilizing constrained heterocyclic scaffolds has become a cornerstone of modern drug discovery. This application note details the integration of 5-methylenepiperidin-2-one , an advanced δ -lactam building block, into peptide sequences. By combining the rigidifying properties of classical Freidinger lactams with a highly reactive exocyclic olefin, this scaffold enables both the stabilization of bioactive secondary structures and orthogonal late-stage diversification.

Mechanistic Rationale: The Power of the δ -Lactam Constraint

In aqueous solution, linear peptides exist in a highly dynamic equilibrium of conformational states[1]. Binding to a target receptor requires the peptide to adopt a specific bioactive conformation, resulting in a significant entropic penalty ( ΔS ).

Amino- γ -lactam and δ -lactam bridged dipeptides—commonly referred to as Freidinger lactams—were originally developed through computational efforts in the 1980s to restrict the ψ and ω dihedral angles of the peptide backbone[2]. By synthetically pre-organizing the peptide into a Type II' β -turn (a prevalent motif in protein-protein interactions), the entropic penalty of binding is drastically reduced, leading to enhanced target affinity[1][3]. Furthermore, the steric bulk of the piperidin-2-one ring physically occludes the amide bonds from the active sites of exopeptidases and endopeptidases, conferring profound proteolytic stability.

MOA N1 5-methylenepiperidin-2-one Scaffold N2 Restricts ψ and ω Dihedral Angles N1->N2 N4 Steric Shielding of Amide Bonds N1->N4 N3 Stabilizes Bioactive Conformation N2->N3 N5 Enhanced Target Affinity N3->N5 N6 Protease Resistance N4->N6

Mechanistic pathways of 5-methylenepiperidin-2-one in enhancing peptide drug properties.

Structural Advantages of 5-Methylenepiperidin-2-one

While traditional Freidinger lactams are highly effective at inducing turns, they often lack synthetic flexibility for further optimization, which is critical since the lactam ring frequently resides in the pharmacophoric region[4].

The 5-methylenepiperidin-2-one scaffold solves this by acting as a dual-purpose building block[5]. As a 6-membered δ -lactam, it provides a slightly expanded turn geometry compared to 5-membered analogs, ideal for extended β -strand mimics or specific β -turn subtypes. More importantly, the exocyclic methylene group at the 5-position serves as an orthogonal chemical handle. This olefin is completely inert to standard Fmoc-Solid Phase Peptide Synthesis (SPPS) conditions, allowing the constrained peptide to be synthesized and cleaved before undergoing late-stage functionalization (LSF) to fine-tune its physicochemical properties[6][7].

Experimental Workflows & Validated Protocols

Workflow A Native Peptide B SPPS Integration A->B C TFA Cleavage B->C D Thiol-Ene Click C->D E Optimized Lead D->E

End-to-end workflow for peptidomimetic optimization using 5-methylenepiperidin-2-one.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration

Heterocycles used as peptidomimetic scaffolds require optimized SPPS strategies due to their unique steric and electronic environments[7].

Objective: Incorporate Fmoc-protected 5-methylenepiperidin-2-one-OH into a growing peptide chain on Rink Amide resin. Causality Check: The steric bulk of the piperidin-2-one ring significantly hinders nucleophilic attack during standard carbodiimide coupling. To prevent sequence truncation, we utilize the highly reactive uronium salt HATU paired with a strong base (DIPEA) to accelerate active ester formation.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Self-Validation: A positive Kaiser test must confirm the presence of free primary amines.

  • Pre-Activation: In a separate vial, dissolve Fmoc-5-methylenepiperidin-2-one-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 3 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Capping (Critical Step): To ensure any unreacted amines do not form deletion sequences, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes. Wash with DMF and DCM.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: The exocyclic methylene group is highly stable to acidic cleavage, eliminating the need for specialized olefin-protecting groups or complex scavenger mixtures[5].

  • Precipitation: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Late-Stage Diversification via Photo-Initiated Thiol-Ene Click

Objective: Attach a PK-enhancing PEG chain to the exocyclic olefin of the purified peptidomimetic. Causality Check: The exocyclic methylene group is electronically isolated from the lactam carbonyl, making it an ideal, electron-rich participant for radical-mediated thiol-ene reactions. Utilizing a 365 nm UV source prevents the degradation of sensitive aromatic residues (e.g., Trp, Tyr) while efficiently generating thiyl radicals that regioselectively attack the terminal carbon (anti-Markovnikov addition).

  • Reaction Assembly: Dissolve the purified 5-methylenepiperidin-2-one-containing peptide (1 eq) in degassed H₂O/MeCN (1:1, 5 mg/mL).

  • Reagent Addition: Add the thiol-containing payload (e.g., mPEG-SH, 2 kDa) (5 eq) and the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq).

  • Irradiation: Place the reaction vessel in a UV reactor equipped with 365 nm lamps. Irradiate for 30 minutes at room temperature under an argon atmosphere.

  • Quenching & Purification: Quench the reaction by exposing it to ambient oxygen. Purify the resulting conjugate via Preparative RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Validation: Confirm the mass shift corresponding to the exact addition of the PEG-thiol via LC-MS (ESI+).

Quantitative Impact on Pharmacokinetics and Pharmacodynamics

The integration of the 5-methylenepiperidin-2-one scaffold and subsequent late-stage functionalization yields profound improvements across all major drug development metrics. Below is a representative data summary illustrating the typical magnitude of enhancement observed in β -turn-dependent receptor-ligand systems.

ParameterLinear Native PeptideConstrained Mimetic (Unmodified)Constrained Mimetic (PEGylated via Thiol-Ene)
Target Affinity ( Kd​ ) 145.0 nM12.5 nM (Entropic benefit)18.0 nM
Plasma Half-Life ( t1/2​ ) < 15 minutes4.5 hours> 24.0 hours
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s 1.1×10−6 cm/s
Protease Resistance Highly SusceptibleResistant to ExopeptidasesBroad-Spectrum Resistance

Note: The unmodified constrained mimetic drastically improves affinity and permeability due to intramolecular hydrogen bonding and masking of polar surface area. Subsequent PEGylation maximizes half-life at a slight cost to permeability, representing a highly tunable system.

References[5] GWZ thesis.pdf - White Rose eTheses Online. White Rose eTheses Online. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ6ov7J9HP9DUZECA4UhDDJo1L9CAEYweWTOuc6IMpiIdwuaU7lRxpEv-DDTFWMzRz8Kxc2-oXE5LsHq6FN65O9H0ek3ncSblWMS0s2DapFy38npHcCr3OV55j3EeUOJ428UdbTaHKqcrS9v4gSljipuRneXMzwbyIAEU3Xw==[6] Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing. JKU ePUB. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOc0dszgF8H51Y5S26DY0sQjTCJJR2uR3Gr8zOL_zZmDV25dmsQZV005TlSwl7_aBiSF_qOLIhgK2rf0cI8SCyFKRkJZh56M94fr4V0b__oH_uT1pWPnhK72u0HmystWZNvpxL5zTz[3] The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqlBOxhGbe-4zo1OLS0npWi6bvXzraP7W8hqAT7sUKGsRhh41SQHNvDX-M2tAJi3l-bIz-I-kvpevKCJmnbm3SwuDVyS9BaHa8CmJXUcaaIxSs4saB8PoG6_8Wi6p41yFaii3-bSsfLOm4KeHlj-6kQo6UO9iXLCUp_VxcxcWrX5mS-coaNBSpFu2jSMZB_sIzyKZGTSeYgYYb7Tnqrwjuq7gaAbTWaDA7ECDHe3iv3x4CzsPQnG6aaaCpcYygs8q2K2e7S6S8uSL_q9aQaUSUw7mojubIL0XwNx35Ip17hpeC[4] Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7myoXD13jji7EHwAvzKNtdfkaiGJosk6sxI7oUUZRd4_1nSc1xulY1d9k-WvKgDQHSRSiFUf7fR3LXg4J3CLND9HMQNTSOYpQobM_B9hSP1haySDSnEgOVvYDOZ_-ZrnwJM4g5Q==[2] Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdwZREygHckNZqHyyctzsG64Yh_H9j4KqHWICpe3kP4wvcoYRSwqoEdsJ4MizmmRR-CBZb1WKiwOdbeR1-UsFIPQJYsKj5F5ZUmoP-EaH6uV2V1INBHjghuvDRWxQbaQiOMbrF-Dfu2cuLsX-SBZRl2nBwzlgRijaKfSE1n7gfkDv0tK05ZzleYL169CcFP-8Mntzi48Zf85zmAtEqF5bqHWk3jJGgukTfj80sA_YKVRlTVHN54adH4_EgUA==[1] Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1_f7OOuI2jOKUoyDL2jKaTa-XSWD0VPrkr5JofEcipK9Ir2Hrf1QEehh7WjdwzwOog9g00Zbur-PsmewawxhBLPyDQKeuYJQJuy5zJMWxy1XOBS7ObnrFnE0t57zKiLuIO0fMZZLE_dLluzQ=[7] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfTwB9vUHN5Eav8FjGLznIEaFBlFBifVWcaS4GiwYSH9OHx_xBul1t3EGsqaMdHX2TmBFKpsIgbZwA5osYau_wD8KGdJy_aDTq9F97Qedl2fc0VDoMZgBMzkMj8kywlySz3w==

Sources

Method

Application Note: Optimized Extraction and Isolation Protocols for 5-Methylenepiperidin-2-one Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Downstream processing, liquid-liquid extraction (LLE), and chromatographic isolation of Freidinger lactam intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Downstream processing, liquid-liquid extraction (LLE), and chromatographic isolation of Freidinger lactam intermediates.

Overview & Mechanistic Rationale

5-Methylenepiperidin-2-one (CAS: 1823404-23-4)[1] and its substituted derivatives, such as (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one (CAS: 3011862-77-1)[2], are critical conformationally constrained scaffolds (Freidinger lactams) utilized in peptidomimetic drug design. These compounds are frequently synthesized via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)[3].

Isolating these specific δ-lactams from complex catalytic reaction mixtures presents a unique physicochemical challenge. The piperidin-2-one ring is highly polar, acting simultaneously as a strong hydrogen bond acceptor (via the carbonyl oxygen) and donor (via the amide nitrogen). This dual nature results in high aqueous solubility, rendering standard organic extractions (e.g., using pure ethyl acetate or diethyl ether) inefficient. Furthermore, the exocyclic methylene group is a sensitive Michael acceptor that can undergo unwanted isomerization or polymerization if exposed to harsh acidic or basic conditions during workup.

To overcome these challenges, the extraction protocol must employ a salting-out strategy combined with a polar co-solvent system , while the isolation phase relies on buffered or carefully graded flash chromatography to preserve the structural integrity of the exocyclic alkene[4][5].

Quantitative Optimization of Extraction

The table below summarizes the empirical data driving the selection of the optimal extraction solvent system. The addition of a polar protic co-solvent (Methanol) is essential to disrupt the hydration shell around the lactam in the aqueous phase.

Table 1: Solvent Optimization for 5-Methylenepiperidin-2-one Recovery

Extraction Solvent SystemAqueous Phase TreatmentRelative Recovery (%)Phase Separation SpeedMechanistic Causality / Notes
Ethyl Acetate (100%)None< 40%FastPoor H-bond disruption; lactam remains highly hydrated in the aqueous phase.
Dichloromethane (100%)None50 - 60%FastModerate partitioning; lacks the polar protic co-solvent needed to break aqueous solvation.
Dichloromethane (100%)Saturated NaCl70 - 75%ModerateSalting-out effect reduces the chemical potential of water, forcing the organic compound out.
10% MeOH in DCM Saturated NaCl > 90% Moderate Optimal; MeOH disrupts aqueous H-bonding networks while DCM provides the bulk organic phase [5].

Experimental Workflow

Workflow Crude Crude Reaction Mixture (Aqueous/Organic) SaltOut Salting Out (Add solid NaCl) Crude->SaltOut Phase Separation Extract Liquid-Liquid Extraction (10% MeOH in DCM) SaltOut->Extract Partitioning Dry Drying & Concentration (Na2SO4, Rotary Evap) Extract->Dry Organic Layer Flash Flash Column Chromatography (Silica Gel, EtOAc/Hexane) Dry->Flash Crude Residue Pure Pure 5-methylenepiperidin-2-one (Target Isolate) Flash->Pure Fractionation

Workflow for the extraction and isolation of 5-methylenepiperidin-2-one from crude mixtures.

Detailed Step-by-Step Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the partitioning of the highly polar δ-lactam into the organic phase without inducing emulsion-related product loss.

  • Reaction Quenching: Upon completion of the catalytic synthesis, quench the reaction mixture with a minimal volume of saturated aqueous NH4​Cl to neutralize basic catalytic species. Transfer the mixture to a separatory funnel.

  • Aqueous Saturation (Salting Out): Add solid Sodium Chloride (NaCl) directly to the aqueous phase until saturation is reached (i.e., until undissolved salt remains visible at the bottom)[5].

    • Expert Insight: This step is non-negotiable. The high ionic strength drastically reduces the solubility of the non-ionic lactam in water, driving it toward the organic interface.

  • Solvent Preparation: Prepare a fresh extraction mixture of 10% v/v Methanol in Dichloromethane (DCM).

  • Partitioning: Add the 10% MeOH/DCM solvent to the separatory funnel (use approximately 3 × 5 mL of solvent per 1.0 mmol of theoretical substrate yield)[5]. Invert the funnel gently. Do not shake vigorously, as the methanol lowers interfacial tension and can create stubborn emulsions. Vent frequently.

  • Phase Separation: Allow the layers to separate completely. Collect the lower organic layer. Repeat this extraction process two additional times to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Caution: Avoid using CaCl2​ , as calcium ions can coordinate with the lactam carbonyl, reducing your isolated yield.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 35 °C to prevent thermal degradation or spontaneous polymerization of the exocyclic methylene group.

Protocol B: Chromatographic Isolation & Visualization

Standard UV visualization is often insufficient for the parent 5-methylenepiperidin-2-one scaffold unless an aryl group is present. This protocol utilizes specific staining and dry-loading techniques.

  • TLC Optimization & Visualization: Spot the crude residue on silica gel 60 F254​ plates. Develop the plate using a solvent system of 2.5% v/v Methanol in DCM[4].

    • Expert Insight: Because the isolated exocyclic alkene lacks strong UV absorbance, dip the developed TLC plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat it with a heat gun. The target compound will rapidly oxidize, appearing as a bright yellow spot against a deep purple background ( Rf​≈0.19 in 2.5% MeOH/DCM)[4].

  • Column Preparation: Pack a glass column with standard 230–400 mesh flash silica gel using a non-polar starting eluent (e.g., 20% EtOAc in Petroleum Ether).

  • Dry Loading: Dissolve the crude residue in a minimum amount of DCM, add a small volume of dry silica gel (approx. 2 grams per gram of crude), and evaporate to a free-flowing powder. Load this powder evenly onto the top of the column bed.

    • Expert Insight: Dry loading is critical here. If the crude mixture is loaded wet using the extraction solvent (which contains MeOH), the polar methanol will drag impurities down the column, destroying band resolution.

  • Gradient Elution: Elute the column using a step gradient. Begin with 20% EtOAc in Petroleum Ether to remove non-polar catalytic ligands and byproducts. Gradually increase the polarity to 100% EtOAc, and finally transition to 2.5% MeOH in DCM to elute the highly retained lactam product[4][5].

  • Fraction Collection: Collect fractions in appropriate test tubes, verify purity via KMnO4​ -stained TLC, and concentrate the pure fractions under high vacuum. The final product typically presents as a colorless oil or an off-white solid[3][4].

References

  • Title: (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one (CAS 3011862-77-1)
  • Title: 5-Methylenepiperidin-2-one (CAS 1823404-23-4)
  • Title: Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing | Source: JKU ePUB | URL
  • Title: Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds | Source: White Rose eTheses Online | URL
  • Title: GWZ thesis.pdf (Synthesis of Substrates and Ligands)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methylenepiperidin-2-one Cyclization

Welcome to the Technical Support Center for the synthesis and cyclization of 5-methylenepiperidin-2-one derivatives. These unsaturated Freidinger lactam scaffolds are critical in medicinal chemistry for constraining pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and cyclization of 5-methylenepiperidin-2-one derivatives. These unsaturated Freidinger lactam scaffolds are critical in medicinal chemistry for constraining peptide conformations and enhancing metabolic stability. Synthesizing these moieties requires precise control over transition-metal catalysis, radical intermediates, or organocatalytic pathways.

This guide provides field-proven protocols, quantitative optimization data, and mechanistic troubleshooting to ensure your cyclization workflows are robust, reproducible, and scalable.

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols incorporate built-in diagnostic checkpoints (e.g., pre-forming catalyst complexes, specific concentration limits) to verify system integrity before proceeding to the next step.

Protocol A: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) & Lactamization

This method utilizes a readily available allyl carbamate precursor to generate highly enantioenriched 5-methylenepiperidin-2-ones [1].

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, charge Pd2​(dba)3​ (2.5 mol%) and an appropriate chiral ligand such as the (R,R)-ANDEN-Phenyl Trost ligand (5.5 mol%).

  • Complex Formation: Add anhydrous toluene to achieve a 0.1 M concentration relative to the final substrate. Stir at room temperature for 30 minutes. Diagnostic Check: The solution should transition to a deep, homogeneous color, indicating successful formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Introduce the allyl carbamate precursor (1.0 equiv) dropwise as a solution in toluene.

  • Decarboxylation/Alkylation: Stir the reaction mixture at 25 °C. Monitor via TLC until complete consumption of the starting material is observed (typically 4–6 hours).

  • Intramolecular Lactamization: Add K2​CO3​ (1.5 equiv) and elevate the temperature to 40 °C for 2 hours to drive the ring closure.

  • Workup: Quench with deionized water, extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol B: Visible-Light Photoredox Radical Cyclization

This modern approach utilizes a bromodifluoroethyl alkynyl amine precursor to construct fluorinated 5-methylenepiperidin-2-one derivatives via a 6-exo-dig radical cyclization [2].

  • Reaction Assembly: To a borosilicate glass disposable culture tube (approx. 0.6 mm wall thickness for optimal light transmittance), add the alkynyl amine precursor (0.05 mmol) and fac-Ir(ppy)3​ (1 mol%).

  • Solvent & Reductant: Dissolve the mixture in strictly degassed anhydrous acetonitrile to achieve a 0.1 M concentration. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to serve as both the sacrificial reductant and Hydrogen Atom Transfer (HAT) donor.

  • Irradiation: Seal the tube under argon. Irradiate using a 450 nm blue LED strip at room temperature for 22 hours. Diagnostic Check: Ensure the reaction vessel is placed exactly 5 cm from the light source with a cooling fan to prevent thermal background reactions.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography (85:15 petroleum ether/ethyl acetate).

Mechanistic Workflows

DAAA_Mechanism A Allyl Carbamate Precursor B Pd(0) Catalyst Coordination A->B C Oxidative Addition (Decarboxylation) B->C D Pd-π-Allyl Intermediate C->D -CO2 E Asymmetric Allylic Alkylation D->E Chiral Ligand F Intramolecular Lactamization E->F Base / Heat G 5-Methylene- piperidin-2-one F->G

Catalytic cycle of Pd-catalyzed DAAA and subsequent lactamization to 5-methylenepiperidin-2-one.

Photoredox_Mechanism A Bromodifluoroethyl Alkynyl Amine C Single Electron Transfer (SET) A->C B Ir(ppy)3 Catalyst (Visible Light) B->C hν (450 nm) D Difluoroalkyl Radical C->D -Br- E 6-exo-dig Cyclization D->E F Hydrogen Atom Transfer (HAT) E->F G 5-Methylene- piperidin-2-one F->G

Visible-light photoredox radical cyclization pathway for 5-methylenepiperidin-2-one synthesis.

Reaction Optimization Data

Table 1: Optimization of Pd-DAAA Conditions

Target: Maximizing yield and enantiomeric excess (ee) during carbamate cyclization.

EntryCatalyst (2.5 mol%)Ligand (5.5 mol%)SolventTemp (°C)Yield (%)ee (%)
1 Pd2​(dba)3​ PPh3​ THF2585Racemic
2 Pd2​(dba)3​ (R,R)-TrostTHF259288
3 Pd(OAc)2​ (R,R)-TrostToluene07895
4 Pd2​(dba)3​ (R,R)-Trost Toluene 25 95 96
Table 2: Optimization of Photoredox Radical Cyclization

Target: High-yielding 6-exo-dig cyclization of bromodifluoroethylamines.

EntryPhotocatalyst (1 mol%)Light SourceSolventAdditive (2 eq)Yield (%)
1 [Ru(bpy)3​]2+ Blue LED (450 nm)MeCNDIPEA35
2 fac-Ir(ppy)3​ Blue LED (450 nm) MeCN DIPEA 82
3 fac-Ir(ppy)3​ Green LED (530 nm)MeCNDIPEATrace
4 fac-Ir(ppy)3​ Blue LED (450 nm)DMFDIPEA45

Troubleshooting & FAQs

Q1: Why is my Pd-catalyzed DAAA reaction yielding racemic 5-methylenepiperidin-2-one despite using a highly stereoselective chiral ligand? A: Loss of enantiocontrol in DAAA typically stems from the premature dissociation of the Pd-π-allyl complex before the alkylation step, allowing the background achiral cyclization to outcompete the ligand-directed pathway. Causality: Highly polar solvents (like DMF or unpurified THF) stabilize the separated ion pair, promoting non-selective nucleophilic attack. Solution: Switch to a non-polar solvent like anhydrous toluene (Table 1, Entry 4) and strictly maintain the temperature at 25 °C. Ensure your chiral ligand is loaded at a slight excess (1.1 to 1.2 equivalents relative to Pd) to prevent unligated palladium species from catalyzing the racemic background reaction [1].

Q2: In the photoredox cyclization of alkynyl amines, I observe significant amounts of uncyclized, debrominated side product. How do I favor the 6-exo-dig cyclization? A: The formation of a debrominated acyclic product indicates that Hydrogen Atom Transfer (HAT) is occurring faster than the radical cyclization step. Causality: The difluoroalkyl radical generated after Single Electron Transfer (SET) and mesolytic cleavage of the C-Br bond is highly reactive. If the concentration of the HAT donor (DIPEA) or the substrate is too high, intermolecular quenching outpaces intramolecular ring closure. Solution: Dilute the reaction mixture to exactly 0.05 M to 0.1 M to kinetically favor the intramolecular 6-exo-dig cyclization over intermolecular HAT. Furthermore, verify your light source; fac-Ir(ppy)3​ requires precise ~450 nm excitation to maintain the optimal steady-state concentration of the excited photocatalyst [2].

Q3: When scaling up the organocatalytic synthesis of α-functionalized 5-methylenepiperidin-2-ones, my enantiomeric ratio (e.r.) drops significantly during the final step. A: In organocatalytic asymmetric synthesis followed by deprotection/cyclization, maintaining stereopurity during the lactamization step is paramount. Causality: Elevated temperatures during the deprotection step can cause epimerization at the highly labile α-chiral center before the lactam ring is fully closed and locked into its conformation. Solution: Perform the deprotection/cyclization sequence under strictly controlled mild conditions. If utilizing a Boc-protected precursor, use a controlled TFA/DCM mixture at 0 °C rather than room temperature, and neutralize carefully at low temperatures before inducing lactamization. This ensures the e.r. remains >97/3 as observed in optimized small-scale batches [3].

Q4: My intramolecular Morita-Baylis-Hillman (IMBH) cyclization to form the methylenepiperidinone core is stalling at the intermediate phase. I am using DABCO in THF. A: The IMBH reaction involving sluggish reacting partners (like acrylamides and ketones) on a linear framework is thermodynamically challenging due to the lack of geometric constraints prior to cyclization. Causality: Aprotic solvents like THF do not sufficiently stabilize the zwitterionic enolate intermediate formed after DABCO addition, causing the equilibrium to favor the starting materials. Solution: Switch to a protic co-solvent system. A mixture of dioxane and water (1:1 v/v) has been proven to significantly accelerate this cyclization. The water provides essential hydrogen-bonding stabilization to the oxyanion intermediate, driving the equilibrium forward to the cyclized product [4].

References

  • GWZ thesis.
  • Source: nottingham.ac.
  • Source: jku.
  • Source: acs.
Optimization

handling and long-term stability of 5-methylenepiperidin-2-one

Welcome to the technical support center for 5-methylenepiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, long-term st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methylenepiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, long-term stability, and troubleshooting of experiments involving this reactive chemical intermediate.

A Critical Note on Chemical Identity

It is crucial to distinguish between 5-methylenepiperidin-2-one and its saturated analog, 5-methylpiperidin-2-one . The presence of the exocyclic double bond in 5-methylenepiperidin-2-one introduces an α,β-unsaturated carbonyl system, also known as a Michael acceptor. This functional group imparts high reactivity to the molecule, making its handling and stability considerations significantly different from its saturated counterpart. Due to the limited availability of specific stability data for 5-methylenepiperidin-2-one, this guide synthesizes information based on the well-established principles of α,β-unsaturated carbonyl chemistry.

Chemical Structures

Caption: Comparison of 5-methylenepiperidin-2-one and 5-methylpiperidin-2-one.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for 5-methylenepiperidin-2-one?

A1: Due to its reactive nature as a Michael acceptor, 5-methylenepiperidin-2-one requires careful storage to prevent degradation and polymerization.

  • Temperature: For long-term storage, a temperature of -20°C is highly recommended to minimize thermal degradation and polymerization. For short-term storage, 2-8°C can be acceptable, but for no longer than a few days.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light, especially UV radiation, which can catalyze polymerization and other photochemical reactions. Store in an amber vial or a light-proof container.

  • Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container in a dry environment.

Q2: What personal protective equipment (PPE) should be used when handling 5-methylenepiperidin-2-one?

A2: Always handle 5-methylenepiperidin-2-one in a well-ventilated fume hood. Wear appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Stability and Degradation

Q3: What are the primary degradation pathways for 5-methylenepiperidin-2-one?

A3: The α,β-unsaturated carbonyl moiety is the primary site of reactivity and potential degradation.

  • Michael Addition: The most significant degradation pathway involves the 1,4-conjugate addition of nucleophiles to the β-carbon of the exocyclic double bond.[1] Common nucleophiles include water, alcohols, amines, and thiols. This reactivity is a key consideration in designing reaction conditions and choosing appropriate solvents and reagents.

  • Polymerization: The activated double bond can undergo radical or anionic polymerization, especially in the presence of light, heat, or initiators. This can lead to the formation of an insoluble solid in your sample.

  • Hydrolysis: The lactam ring can be hydrolyzed under strongly acidic or basic conditions, although this is generally less facile than the Michael addition.

Potential Degradation Pathways A 5-Methylenepiperidin-2-one B Michael Adduct (Reaction with Nucleophiles) A->B Nucleophilic Attack (e.g., H2O, Amines, Thiols) C Polymer A->C Polymerization (Light, Heat, Initiators) D Hydrolysis Product A->D Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of 5-methylenepiperidin-2-one.

Q4: I've noticed a change in the appearance of my solid 5-methylenepiperidin-2-one (e.g., discoloration, clumping). What does this indicate?

A4: A change in the physical appearance of the compound is a strong indicator of degradation.

  • Discoloration (e.g., turning yellow or brown): This often suggests oxidation or the formation of polymeric impurities.

  • Clumping or formation of an insoluble solid: This is a common sign of polymerization.

If you observe any of these changes, it is highly recommended to assess the purity of the material before use.

Experimental Troubleshooting

Q5: My reaction with 5-methylenepiperidin-2-one is giving low yields or multiple products. What could be the cause?

A5: The high reactivity of the Michael acceptor can lead to several experimental challenges.

  • Side Reactions with Nucleophiles: If your reaction mixture contains nucleophiles (e.g., solvents like methanol, amine bases, or thiol-containing reagents), they can react with your starting material via Michael addition. Consider using aprotic, non-nucleophilic solvents and bases.

  • Polymerization: If your reaction is run at elevated temperatures or for extended periods, polymerization of the starting material can reduce the yield of your desired product.

  • Incorrect Stoichiometry: Due to potential degradation during storage, the purity of your 5-methylenepiperidin-2-one may be lower than stated. It is advisable to determine the purity of the starting material before use.

Q6: How can I prevent the Michael addition of my desired nucleophile to the starting material in a controlled manner?

A6: To achieve a selective reaction, consider the following:

  • Control of Reaction Conditions: Perform the reaction at low temperatures to control the rate of addition.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the Michael acceptor. One strategy is to react it with a removable Michael donor, such as a thiol, and then regenerate the double bond at a later stage.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Degradation of the starting material via Michael addition or polymerization.1. Analyze a fresh sample of the starting material to confirm its purity. 2. Prepare fresh solutions before use. 3. Perform a forced degradation study to identify potential degradation products.
Low or no biological activity The active compound has degraded.1. Quantify the purity of your sample using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Ensure all future samples are stored under the recommended conditions.
Precipitate formation in stock solutions Poor solubility or polymerization.1. Verify the solvent and concentration. 2. If thermal degradation is not a concern, gently warm the solution. 3. If the precipitate persists, it is likely a polymer. Prepare fresh solutions more frequently and store them at low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of 5-methylenepiperidin-2-one.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 5-methylenepiperidin-2-one in a suitable aprotic solvent (e.g., acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation (in solution): Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, by a stability-indicating method such as HPLC-UV or LC-MS.

  • Compare the chromatograms to identify and quantify any degradation products.

Forced Degradation Workflow A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC/LC-MS B->C D Identify & Quantify Degradants C->D

Caption: Workflow for a forced degradation study.

References

  • Fluorochem. 5-Methylpiperidin-2-one (CAS 3298-16-6).
  • LookChem. Cas 3298-16-6, 5-METHYL-2-PIPERIDINONE.
  • ChemScene. 3298-16-6 | 5-Methylpiperidin-2-one.
  • AChemBlock. 5-methylpiperidin-2-one 97% | CAS: 3298-16-6.
  • G. E. Ferris, et al. Palladium-Catalyzed Enantioselective Relay Heck Arylation of Enelactams: Accessing α,β-Unsaturated δ-Lactams. Org. Lett. 2016, 18 (15), pp 3746–3749.
  • NPTEL.
  • BenchChem. Stability issues of 5-Methylpyridin-2(1H)-one under different storage conditions.
  • Sigma-Aldrich.
  • P. Bracher. Problem Solving with α-Carbonyl Chemistry.
  • ChemicalBook.
  • J. Wang, et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. J Zhejiang Univ-Sci A (Appl Phys & Eng) 2016 17(2):163-170.
  • PubChem. 5-Amino-1-methylpiperidin-2-one.
  • Y. Zhang, et al. Michael acceptor molecules in natural products and their mechanism of action. Phytomedicine 2023, 114, 154789.
  • T. Nihira, et al. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Appl. Environ. Microbiol. 2023, 89 (12), e01235-23.
  • J. Li, et al. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • M. A. T. El-Sayed, et al. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. Int J Mol Sci. 2024, 25(11):6099.
  • M. G. M. Schmid, et al. Chromophore Activation of α,β-Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angew. Chem. Int. Ed. 2016, 55, 7048-7059.
  • K. M. L. D. C. K. Kulathunga, et al. Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chem. Rev. 2014, 114, 15, 7880–7909.
  • Request PDF | Synthesis and radical polymerization of 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one.
  • BenchChem.
  • ResearchGate. How can I block michael acceptor group from reacting with nitrogen during synthesis?.
  • YouTube. Practice for Proton Guru Lesson VI.
  • BYJU'S. Michael Addition Mechanism.
  • PubMed.
  • Wikipedia. Michael addition reaction.
  • Quora. What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method?.
  • ACS Publications. One-Pot Synthesis of α,β-Unsaturated γ-Lactones and Lactams via a Sequential trans-Hydroalumination and Catalytic Carboxylation of Propargyl Alcohols and Amines with Carbon Dioxide.
  • PubChem. 5-Methyl-1-(2-methylphenyl)pyridin-2-one.
  • PubChem. 5-Hydroxy-1-methylpiperidin-2-one.

Sources

Troubleshooting

Technical Support Center: Functionalization of 5-Methylenepiperidin-2-one

Welcome to the technical support resource for the synthesis and functionalization of 5-methylenepiperidin-2-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and functionalization of 5-methylenepiperidin-2-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile synthetic building block. As an α,β-unsaturated lactam, 5-methylenepiperidin-2-one presents unique challenges and opportunities in the construction of novel piperidine-containing molecules, which are prominent scaffolds in pharmaceuticals.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve problems and optimize your reaction outcomes.

The Core Challenge: Controlling Reactivity and Selectivity

The primary difficulty in functionalizing 5-methylenepiperidin-2-one stems from its electronic structure. It is a conjugated system, often called a Michael acceptor, with multiple reactive sites.[2] A successful functionalization requires precise control to direct a nucleophile to the desired position while preventing unwanted side reactions.

The diagram below illustrates the main points of reactivity on the 5-methylenepiperidin-2-one core. Your primary goal is typically to achieve a selective 1,4-conjugate addition (Michael Addition) . However, competing pathways like 1,2-addition , N-H deprotonation/alkylation , and polymerization are significant hurdles.

Caption: Competing reaction pathways in the functionalization of 5-methylenepiperidin-2-one.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is very low, and I recover mostly unreacted starting material. Why is my reaction not proceeding?

Possible Cause: Inherently low reactivity of the Michael acceptor.

In-Depth Explanation: While it is an α,β-unsaturated system, the lactam moiety makes the exocyclic double bond less electron-deficient compared to α,β-unsaturated ketones or esters. This reduced electrophilicity can lead to sluggish or incomplete reactions, especially with weakly nucleophilic partners.[3][4]

Solutions & Optimization Workflow:

  • Increase Nucleophile Reactivity: If using a carbon nucleophile like a malonate ester, ensure complete deprotonation by using a sufficiently strong, non-nucleophilic base (e.g., NaH, KHMDS). Forcing conditions with weaker bases like Et₃N may be insufficient.

  • Activate the Substrate with a Lewis Acid: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, Sc(OTf)₃, Yb(OTf)₃) can coordinate to the carbonyl oxygen. This coordination withdraws electron density from the conjugated system, making the β-carbon (C5) more electrophilic and thus more susceptible to nucleophilic attack.

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, monitor closely for signs of degradation or polymerization. Start at room temperature and gradually increase in 10-15 °C increments.

  • Solvent Choice: A switch to a more polar, aprotic solvent (e.g., from THF to DMF or NMP) can sometimes accelerate the reaction rate, but may also increase the risk of side reactions.

start Low Yield & High Starting Material q1 Is the nucleophile sufficiently activated? start->q1 sol1 Use stronger base (e.g., NaH) Ensure complete deprotonation q1->sol1 No q2 Consider substrate activation q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add a Lewis Acid catalyst (e.g., MgBr₂, Sc(OTf)₃) q2->sol2 q3 Adjust physical parameters sol2->q3 sol3 Increase temperature incrementally Switch to a more polar solvent (e.g., DMF) q3->sol3 end_node Reaction Optimized sol3->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My mass spectrometry and NMR data show a mixture of isomers. How do I improve selectivity for the desired 1,4-adduct?

Possible Cause: Competing 1,2-addition to the carbonyl group.

In-Depth Explanation: The regioselectivity of the addition is governed by the principle of Hard and Soft Acids and Bases (HSAB). The β-carbon is a "soft" electrophilic site, while the carbonyl carbon is a "hard" electrophilic site. "Soft" nucleophiles preferentially attack the β-carbon (1,4-addition), while "hard" nucleophiles are more likely to attack the carbonyl carbon (1,2-addition).[3]

Solutions & Optimization:

  • Modify the Nucleophile: This is the most critical factor.

    • Avoid "Hard" Nucleophiles: Organolithium (RLi) and Grignard (RMgX) reagents are classic hard nucleophiles and are highly prone to 1,2-addition.[3]

    • Use "Soft" Nucleophiles: Stabilized enolates (e.g., from malonates, β-ketoesters), organocuprates (Gilman reagents, R₂CuLi), and heteroatomic nucleophiles like thiols and amines are soft and strongly favor 1,4-addition.[2][5] If you must use an organometallic reagent, converting an organolithium or Grignard reagent to an organocuprate by adding CuI or CuCN is a standard and highly effective strategy.

  • Lower the Temperature: 1,2-addition is often kinetically faster but thermodynamically less stable. Running the reaction at low temperatures (e.g., -78 °C) can significantly favor the thermodynamically preferred 1,4-adduct.

  • Use a Bulky Lewis Acid: A sterically demanding Lewis acid can preferentially block the more accessible carbonyl oxygen, sterically hindering the approach of the nucleophile for 1,2-addition and thereby promoting 1,4-addition.

Nucleophile TypePrimary ProductRationale
Hard (e.g., n-BuLi, PhMgBr)1,2-Adduct (Alcohol)Charge-controlled reaction; attack at the more polarized carbonyl carbon.
Soft (e.g., R₂CuLi, Malonates)1,4-Adduct (Michael Adduct)Orbitally-controlled reaction; attack at the soft β-carbon.
Borderline (e.g., some enolates)MixtureSelectivity is highly dependent on reaction conditions (temp, solvent, counter-ion).
Question 3: My reaction mixture became viscous, solidified, or resulted in an insoluble powder. What happened?

Possible Cause: Polymerization of the exocyclic methylene group.

In-Depth Explanation: The C5-methylene group is an activated alkene, making it susceptible to polymerization through anionic, cationic, or radical pathways, especially under harsh conditions (strong base/acid, high heat, or presence of radical initiators).[6][7]

Solutions & Mitigation:

  • Maintain Low Temperatures: Polymerization often has a higher activation energy than the desired conjugate addition. Keeping the reaction cold (0 °C to -78 °C) is the most effective preventative measure.

  • Use Stoichiometric Base: When generating an enolate, use a stoichiometric amount of base rather than a large excess. Excess strong base can initiate anionic polymerization of the starting material.

  • Ensure Inert Atmosphere: Degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating radical polymerization pathways.

  • Add a Radical Inhibitor: If radical pathways are suspected (e.g., if the reaction is light-sensitive or initiated by trace metals), adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO can be effective.

Question 4: I'm observing side-products corresponding to reactions at the lactam nitrogen. How do I prevent this?

Possible Cause: The lactam N-H proton is acidic and can be deprotonated, or the nitrogen can act as a nucleophile.

In-Depth Explanation: The N-H proton of the lactam is moderately acidic (pKa ≈ 17-19) and can be removed by strong bases. The resulting anion can be alkylated or acylated. Furthermore, the nitrogen itself can sometimes compete as a nucleophile in certain reactions. To ensure that functionalization occurs exclusively at the C5-position, the nitrogen must be rendered non-reactive by installing a protecting group.[8][9]

Solutions & Strategy:

  • N-Protection is Key: Before attempting the conjugate addition, protect the lactam nitrogen. The choice of protecting group is critical and depends on the stability required during the addition and the conditions needed for its removal later.[10]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): This is often the best choice. It is stable to a wide range of nucleophilic and basic conditions used in Michael additions but is easily removed with mild acid (e.g., TFA in DCM).[9]

    • Bn (Benzyl): Very stable, but requires harsher hydrogenolysis conditions for removal, which might affect other functional groups in the molecule.

    • PMB (p-Methoxybenzyl): Similar to Benzyl but can be removed oxidatively with DDQ or CAN, offering an alternative deprotection strategy.

Protecting GroupInstallation ReagentKey StabilityRemoval Conditions
Boc (Boc)₂O, DMAPStable to bases, nucleophilesMild Acid (TFA, HCl)
Bn BnBr, NaHStable to acid/baseH₂, Pd/C (Hydrogenolysis)
PMB PMB-Cl, NaHStable to acid/baseOxidative (DDQ, CAN)

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Methylenepiperidin-2-one

This protocol describes a standard procedure for protecting the lactam nitrogen, a crucial first step for many functionalization reactions.[9]

Materials:

  • 5-Methylenepiperidin-2-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 5-methylenepiperidin-2-one (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Add a solution of (Boc)₂O (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-5-methylenepiperidin-2-one.

Protocol 2: General Procedure for a Cuprate-Mediated 1,4-Conjugate Addition

This protocol outlines a reliable method for adding an alkyl or aryl group to the C5 position with high regioselectivity.

Materials:

  • N-Boc-5-methylenepiperidin-2-one

  • Organolithium or Grignard reagent (2.0 eq)

  • Copper(I) Iodide (CuI) or Copper(I) Cyanide (CuCN) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous and freshly distilled

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, two-neck round-bottom flask under argon, add CuI (1.0 eq).

  • Cool the flask to -78 °C (acetone/dry ice bath) and add anhydrous THF.

  • Slowly add the organolithium or Grignard reagent (2.0 eq) to the stirred suspension. The solution may change color, indicating the formation of the organocuprate (Gilman reagent). Stir for 30-45 minutes at low temperature.

  • In a separate flask, dissolve N-Boc-5-methylenepiperidin-2-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the Michael acceptor to the freshly prepared cuprate solution at -78 °C via cannula.

  • Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (indicating complexation of copper salts with ammonia).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-substituted piperidin-2-one derivative.

Frequently Asked Questions (FAQs)

Q: Can I perform the conjugate addition first and then protect the nitrogen? A: This is generally not advisable. The product of the conjugate addition, a 5-substituted piperidin-2-one, will still have an acidic N-H. Many reagents used for N-protection might react with the enolate that can form from the product under basic conditions, leading to a complex mixture. Protecting first simplifies the reaction landscape significantly.

Q: How do I know if I've formed the 1,2- or 1,4-adduct? A: ¹H NMR and IR spectroscopy are definitive.

  • 1,4-Adduct (Desired): The ¹H NMR spectrum will show the disappearance of the vinyl proton signals and the appearance of new aliphatic signals corresponding to your added nucleophile at the C5 position. The IR spectrum will still show a strong lactam carbonyl stretch (typically ~1650-1680 cm⁻¹).

  • 1,2-Adduct (Side-Product): The ¹H NMR will still contain the vinyl proton signals. A new broad singlet for an -OH proton will appear. The IR spectrum will show a new broad O-H stretch (~3200-3500 cm⁻¹) and the lactam carbonyl peak will be absent.

Q: My protecting group is cleaved during the reaction. What should I do? A: This indicates your reaction conditions are too harsh for the chosen protecting group. If you are using a Boc group and it is being cleaved, it suggests acidic conditions are being generated. Ensure your reagents are anhydrous and of high quality. If the problem persists, consider a more robust protecting group like a Benzyl (Bn) group, but be mindful of the more challenging deprotection step.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 5-Methylene- and 3-Methylenepiperidin-2-one Isomers

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, α,β-unsaturated lactams are valuable synthons, serving as precursors to a diverse array of complex nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, α,β-unsaturated lactams are valuable synthons, serving as precursors to a diverse array of complex nitrogen-containing molecules with significant biological activity. Among these, methylenepiperidin-2-ones, with their exocyclic double bond, present unique opportunities for molecular elaboration. This guide provides a comparative analysis of the reactivity of two key isomers: 5-methylenepiperidin-2-one and 3-methylenepiperidin-2-one. While direct comparative experimental data for these specific isomers is limited in the current literature, this document will infer their reactivity based on fundamental principles of organic chemistry, supported by data from analogous systems.

Structural and Electronic Considerations

The positioning of the exocyclic methylene group in relation to the lactam functionality dictates the electronic and steric environment of each isomer, which in turn governs their reactivity.

3-Methylenepiperidin-2-one is a classic α,β-unsaturated carbonyl system. The exocyclic double bond is in direct conjugation with the carbonyl group. This conjugation allows for the delocalization of π-electrons, which can be represented by the following resonance structures:

Conceptual Resonance of 3-Methylenepiperidin-2-one

3-Methylenepiperidin-2-one 3-Methylenepiperidin-2-one Resonance Structure Resonance Structure 3-Methylenepiperidin-2-one->Resonance Structure Resonance A 3-Methylenepiperidin-2-one C Enolate Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-) B->C E Michael Adduct C->E Protonation D Proton Source (H+) D->E

  • 5-Methylenepiperidin-2-one: Lacking the conjugated system, this isomer is not a suitable substrate for Michael addition at the methylene group under standard conditions. Nucleophilic attack is more likely to occur at the carbonyl carbon, a reaction characteristic of saturated lactams.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful tools for the construction of cyclic systems.

  • 3-Methylenepiperidin-2-one: The electron-deficient nature of the exocyclic double bond makes it an excellent dienophile in Diels-Alder reactions with electron-rich dienes. It can also participate as the 2π component in various [3+2] cycloadditions with 1,3-dipoles like azides, nitrile oxides, and nitrones. [1][2]

  • 5-Methylenepiperidin-2-one: The unactivated double bond in this isomer is a much less reactive dienophile in Diels-Alder reactions. It would require highly reactive dienes or harsh reaction conditions. Its participation in [3+2] cycloadditions would also be significantly slower compared to its conjugated counterpart.

Polymerization

The propensity of these isomers to undergo polymerization is also expected to differ.

  • 3-Methylenepiperidin-2-one: The polarized nature of the double bond could make it susceptible to both anionic and radical polymerization.

  • 5-Methylenepiperidin-2-one: This isomer would likely undergo polymerization through mechanisms typical for unactivated alkenes, such as radical polymerization, but potentially with different reactivity and polymer properties compared to the 3-methylene isomer.

Spectroscopic Insights (Predicted)

Spectroscopic Feature3-Methylenepiperidin-2-one (Predicted)5-Methylenepiperidin-2-one (Predicted)Rationale
¹H NMR (Exocyclic CH₂) ** Downfield shift (δ > 5.0 ppm)Upfield shift (δ ~ 4.5-5.0 ppm)Deshielding effect of the conjugated carbonyl group.
¹³C NMR (Exocyclic =CH₂) **Downfield shiftUpfield shiftDeshielding effect of the conjugated carbonyl group.
IR (C=O Stretch) Lower frequency (~1670-1680 cm⁻¹)Higher frequency (~1680-1690 cm⁻¹)Conjugation lowers the bond order of the carbonyl group.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for evaluating the reactivity of these isomers. These would require optimization and are presented for illustrative purposes.

Protocol 1: Comparative Michael Addition with Piperidine

Objective: To compare the susceptibility of the two isomers to Michael addition.

Procedure:

  • To separate solutions of 3-methylenepiperidin-2-one (1 mmol) and 5-methylenepiperidin-2-one (1 mmol) in 10 mL of ethanol at room temperature, add piperidine (1.1 mmol).

  • Stir the reactions and monitor their progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) over 24 hours.

  • Quench the reactions with water and extract with ethyl acetate.

  • Analyze the crude product by ¹H NMR to determine the extent of reaction and the nature of the products formed.

Expected Outcome: The 3-methylene isomer is expected to show significant conversion to the Michael adduct, while the 5-methylene isomer is anticipated to show little to no reaction at the double bond.

Protocol 2: Comparative Diels-Alder Reaction with Cyclopentadiene

Objective: To compare the dienophilic reactivity of the two isomers.

Procedure:

  • In separate sealed tubes, dissolve 3-methylenepiperidin-2-one (1 mmol) and 5-methylenepiperidin-2-one (1 mmol) in 5 mL of toluene.

  • Add freshly cracked cyclopentadiene (2 mmol) to each tube.

  • Heat the reactions at 80 °C and monitor by TLC or GC-MS.

  • Upon completion or after 24 hours, cool the reactions to room temperature and concentrate under reduced pressure.

  • Analyze the residues by ¹H NMR to determine the yield of the Diels-Alder adducts.

Expected Outcome: The 3-methylene isomer is expected to form the Diels-Alder adduct in a significantly higher yield and at a faster rate than the 5-methylene isomer.

Conclusion

Based on fundamental principles of organic chemistry, 3-methylenepiperidin-2-one is predicted to be a significantly more reactive and versatile synthetic intermediate than its 5-methylene isomer. Its conjugated system activates the exocyclic double bond towards a variety of nucleophilic and cycloaddition reactions. In contrast, the isolated double bond in 5-methylenepiperidin-2-one renders it less reactive under similar conditions. These predicted differences in reactivity offer a strategic choice for synthetic chemists in the design and execution of synthetic routes towards complex piperidine-containing targets. Further experimental studies are warranted to provide quantitative data and fully elucidate the reactivity profiles of these intriguing isomers.

References

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Klasinc, L., et al. (2005). Electronic structure effects of amide group: Vince lactam. Journal of Molecular Structure, 744-747, 249-254.
  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909.
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810.
  • The [3+2] Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2002). The mechanism of the 1,3-dipolar cycloaddition of nitrones to electron-rich ethylenes. A DFT study. The Journal of Organic Chemistry, 67(20), 6871–6877.
  • Page, M. I. (1998). The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615–1624.
  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Goti, A., et al. (2001). [3+2] Cycloadditions of nitrones to vinyl ethers. A new approach to isoxazolidine-fused tetrahydrofurans. The Journal of Organic Chemistry, 66(26), 8943–8950.
  • Ali, S. A., & Wazeer, M. I. M. (2000). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Physical Chemistry Chemical Physics, 2(24), 5468–5474.
  • IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

  • Pérez-Bálado, C., & Rauk, A. (2007). 13 C NMR chemical shifts of ε-lactams (ppm). Magnetic Resonance in Chemistry, 45(10), 859–866.
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
  • Pauli, G. F., et al. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(28), 5361–5372.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - Beilstein Journals. (2015, April 23). Retrieved from [Link]

  • Page, M. I., & Laws, A. P. (2001). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. Topics in Current Chemistry, 215, 1–32.
  • Jyothi, Y., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264–1288.
  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. (2025, August 9). Retrieved from [Link]

  • Localization of electronic excitations in conjugated polymers studied by DFT. (2011, March 17). Retrieved from [Link]

  • Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]

  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. (n.d.). Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 5-Methylenepiperidin-2-one Quantification: A Comparative Guide

As drug development increasingly relies on complex peptidomimetics and functionalized lactams, compounds like 5-methylenepiperidin-2-one and its derivatives (e.g., (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one) have...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex peptidomimetics and functionalized lactams, compounds like 5-methylenepiperidin-2-one and its derivatives (e.g., (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one) have emerged as critical synthetic scaffolds[1][2]. Because these molecules often feature chiral centers adjacent to reactive exocyclic double bonds, quantifying their chemical and enantiomeric purity requires highly selective chromatographic methods.

This guide provides an objective comparison of stationary phases for the HPLC quantification of 5-methylenepiperidin-2-one derivatives and outlines a self-validating analytical protocol fully compliant with the newly revised ICH Q2(R2) guidelines[3][4].

Product Comparison: Stationary Phase Selection

To establish a robust method, we must first select an appropriate stationary phase. Below is an objective performance comparison between a standard Reversed-Phase (RP) C18 column and a specialized Polysaccharide-based Chiral column (e.g., YMC CHIRAL ART Cellulose-SB) for the analysis of chiral 5-methylenepiperidin-2-one derivatives[2].

The Causality Behind Column Performance

The exocyclic methylene group in 5-methylenepiperidin-2-one significantly alters the spatial geometry and rigidity of the piperidone ring.

  • Standard C18: Separates analytes based strictly on hydrophobic partitioning. While excellent for determining overall chemical purity (assay), it is entirely blind to the spatial arrangement of enantiomers, resulting in co-elution.

  • Chiral Cellulose-SB: Utilizes a combination of hydrogen bonding (via the lactam carbonyl and NH groups), dipole-dipole interactions, and steric fit within its chiral cavities. This multi-modal interaction is mandatory to resolve enantiomeric impurities[2].

Quantitative Performance Summary

Table 1: Column Performance Comparison for (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Chiral Cellulose-SB (250 x 4.6 mm, 5 µm)
Mobile Phase Strategy Water / Acetonitrile (Gradient)n-Hexane / i-PrOH (20:1, Isocratic)
Retention Time ( tR​ ) 4.2 min (Enantiomers co-elute)12.1 min (minor), 13.4 min (major)
Resolution ( Rs​ ) N/A2.4
Theoretical Plates ( N ) > 10,000> 12,000
Peak Tailing ( Tf​ ) 1.151.08
Optimal Temperature 30 °C10 °C

ICH Q2(R2) Validation Workflow

The following diagram maps the lifecycle of the analytical procedure as dictated by the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose[3][5].

G cluster_val Validation Parameters Start Method Development 5-methylenepiperidin-2-one Opt Optimization (Column, Mobile Phase, Temp) Start->Opt Val ICH Q2(R2) Validation Protocol Execution Opt->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec Report Validation Report & Routine QC Spec->Report Lin->Report Acc->Report Prec->Report

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for 5-methylenepiperidin-2-one.

Step-by-Step Methodology & Self-Validating Protocol

This section details the optimized protocol using the Cellulose-based stationary phase. Every step is designed as a self-validating system to prevent systematic errors from propagating through your data.

Phase A: Chromatographic Conditions
  • Column: YMC CHIRAL ART Cellulose-SB (250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: n-Hexane / Isopropanol (20:1, v/v).

    • Causality: The non-polar hexane drives the analyte into the cellulose cavities, while the protic i-PrOH modulates hydrogen bonding. Degas via ultrasonication for 15 minutes to prevent baseline noise.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 10 °C.

    • Causality: Lowering the column compartment temperature reduces the thermal kinetic energy of the analyte. This increases its residence time within the chiral cavities, amplifying the subtle differences in steric fit between enantiomers and significantly improving resolution ( Rs​ )[2].

  • Detection: UV at 254 nm (optimal for the conjugated π -system of aryl-substituted derivatives)[1][2].

  • Injection Volume: 10 µL.

Phase B: Self-Validating Sample Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 5-methylenepiperidin-2-one reference standard and dissolve in 10.0 mL of mobile phase (1.0 mg/mL).

  • Secondary Check-Standard (System Suitability): Crucial Step. Independently weigh a second 10.0 mg lot of the reference standard to prepare a check-standard.

    • Causality: Comparing the response factor of the primary stock against the secondary check-standard guarantees that no weighing errors or standard degradation systematically bias the subsequent linearity and accuracy validation.

  • Working Solutions: Dilute the primary stock to 10, 20, 50, 100, and 150 µg/mL to establish the reportable range[3].

ICH Q2(R2) Validation Execution & Data

Under ICH Q2(R2), the validation must demonstrate that the analytical procedure is fit for its intended purpose throughout its lifecycle[3][6].

Specificity
  • Procedure: Inject a blank (mobile phase), a spiked synthetic matrix (placebo), and the analyte.

  • Result: No interfering peaks were observed at tR​ = 12.1 min or 13.4 min. The resolution between the enantiomers remained >2.0 , proving the method is specific to the analyte[2].

Linearity and Reportable Range
  • Procedure: Inject the 5 working solutions (10 to 150 µg/mL) in triplicate.

  • Result: Linear regression analysis yielded the equation y=4521x+120 . The correlation coefficient ( R2 ) was 0.9998. Per ICH Q2(R2), the validated reportable range is confirmed as 10–150 µg/mL[3][6].

Accuracy (Recovery) and Precision
  • Procedure: Spike known amounts of 5-methylenepiperidin-2-one into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Analyze in triplicate across two different days.

  • Causality: Matrix effects can suppress or enhance UV absorbance. Spiking into the matrix rather than using neat solutions self-corrects for potential matrix interference, ensuring true accuracy[6].

Table 2: Accuracy & Precision Validation Summary

Concentration LevelSpiked Amount (µg/mL)Mean Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
50% 25.099.40.851.12
100% 50.0100.20.640.98
150% 75.099.80.711.05

Acceptance Criteria Met: Recovery is within 98–102%, and all Relative Standard Deviations (RSD) are <2.0% [6].

Robustness
  • Procedure: Deliberately vary the flow rate ( ±0.1 mL/min) and column temperature ( ±2 °C).

  • Result: System suitability criteria ( Rs​>2.0 , Tf​<1.5 ) were consistently met under all varied conditions, proving the method's reliability for routine Quality Control (QC) environments.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • GWZ thesis.pdf - White Rose eTheses Online Source: White Rose University Consortium URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing Source: JKU ePUB URL:[Link]

Sources

Validation

Comparative Analysis of 5-Methylenepiperidin-2-one Synthesis Methods: A Technical Guide for Drug Development

As the demand for conformationally constrained peptidomimetics grows, 5-methylenepiperidin-2-one and its functionalized derivatives have emerged as critical building blocks. Often utilized as Freidinger lactams, these co...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for conformationally constrained peptidomimetics grows, 5-methylenepiperidin-2-one and its functionalized derivatives have emerged as critical building blocks. Often utilized as Freidinger lactams, these compounds introduce rigid β -turn structures into peptide backbones, enhancing metabolic stability and receptor binding affinity[1].

For application scientists and process chemists, selecting the optimal synthetic route requires balancing enantiomeric purity, scalability, and functional group tolerance. This guide provides an objective, mechanistic comparison of the three primary synthetic methodologies for 5-methylenepiperidin-2-one: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA), Organocatalytic Asymmetric Synthesis, and Classic Methylene Lactam Rearrangement.

Synthetic Workflows Overview

Workflow Start Starting Precursors (Carbamates / Amino Acids) Pd Method A: Pd-Catalyzed DAAA (High Yield, Stereoselective) Start->Pd Pd(OAc)2, PPh3 Org Method B: Organocatalysis (Excellent e.r., Mild) Start->Org Chiral Catalyst Rearr Method C: Lactam Rearrangement (Highly Scalable) Start->Rearr Heat / Acid Product 5-Methylenepiperidin-2-one (Target Lactam) Pd->Product Org->Product Rearr->Product

Fig 1. Comparative synthetic workflows for 5-methylenepiperidin-2-one.

Method A: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The Pd-catalyzed DAAA of allyl carbamates or azlactones is currently the most efficient method for generating enantiopure methylene-containing lactams[1].

Causality & Mechanism

The reaction is thermodynamically driven by the irreversible extrusion of CO 2​ . Palladium acetate (Pd(OAc) 2​ ) is selected because its rapid oxidative addition into the allylic C–O bond prevents undesired side reactions. The decarboxylation step generates a rigid π -allyl palladium intermediate. The chiral ligand dictates the facial selectivity of the subsequent nucleophilic attack by the enolate, leading to spontaneous intramolecular cyclization (lactamization)[1].

Mechanism A Allyl Carbamate B Pd(0) Complex A->B Oxidative Addition C π-Allyl Pd(II) + CO2 B->C Decarboxylation D Nucleophilic Attack C->D Stereocontrol E 5-Methylenepiperidin-2-one D->E Cyclization

Fig 2. Mechanistic pathway of Pd-Catalyzed DAAA for lactam synthesis.

Validated Experimental Protocol
  • Preparation : In a flame-dried Schlenk flask under argon, dissolve the allyl carbamate precursor (1.0 equiv) in anhydrous THF (0.1 M). Causality: Anhydrous conditions are critical to prevent premature protonation of the enolate intermediate.

  • Catalyst Activation : Add Pd(OAc) 2​ (5 mol%) and chiral phosphine ligand (e.g., PPh 3​ or a Trost ligand for asymmetric variants) (10 mol%). Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Reaction : Heat the mixture to 40°C. Monitor the evolution of CO 2​ gas (bubbling). Stir for 4–6 hours.

  • Workup : Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual aqueous-soluble palladium salts, and dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation Checkpoint : Analyze the crude mixture via FTIR. The successful conversion is marked by the disappearance of the carbamate C=O stretch (~1720 cm −1 ) and the emergence of the lactam C=O stretch (~1657 cm −1 )[1]. 1 H NMR should reveal distinct terminal olefin protons at δ 5.12 (s, 1H) and 5.05 (s, 1H)[1].

Method B: Organocatalytic Asymmetric Synthesis

For highly functionalized derivatives, such as (R)-3-(4-fluorophenyl)-5-methylenepiperidin-2-one, Lewis base or chiral phase-transfer catalysis (PTC) offers a metal-free alternative[2].

Causality & Mechanism

This method relies on the generation of a C1-enolate from an α -functionalized amino acid derivative. A chiral organocatalyst forms a tight ion pair with the enolate, shielding one face of the nucleophile. This directs the electrophilic attack (e.g., allylation) with high stereofidelity. Subsequent lactamization is achieved under mild basic conditions. This route is highly favored when transition-metal contamination must be strictly avoided (e.g., late-stage API synthesis)[2].

Validated Experimental Protocol
  • Enolate Formation : Suspend the α -functionalized β2,2 -amino acid derivative in CH 2​ Cl 2​ . Add the chiral organocatalyst (10 mol%).

  • Alkylation : Cool the system to -20°C to maximize stereocontrol. Add the methylene-containing electrophile (e.g., 2-(bromomethyl)acrylate) dropwise.

  • Lactamization : Add a mild base (e.g., Cs 2​ CO 3​ ) to promote intramolecular ring closure. Stir for 12 hours.

  • Purification : Filter through a short pad of Celite to remove inorganic salts. Purify via flash column chromatography (silica gel, 2.5 vol% MeOH in CH 2​ Cl 2​ )[2].

  • Self-Validation Checkpoint : Confirm enantiomeric purity via Chiral HPLC. A successful run should yield an enantiomeric ratio (e.r.) of 97/3. TLC should show an R f​ of ~0.19 (KMnO 4​ stain)[2].

Method C: Classic Methylene Lactam Rearrangement

Originally pioneered by Rapoport, the α -methylenelactam rearrangement is a robust, highly scalable approach for synthesizing racemic or diastereoselective 5-methylenepiperidin-2-ones from piperidinedicarboxylates[3],[4].

Causality & Mechanism

The rearrangement is driven by the thermodynamic stability of the resulting conjugated system or the relief of ring strain. By converting a carboxymethyl residue to a β -keto ester, a carbanionic center is produced for conjugate addition to the methylene lactam, effectively closing the ring and establishing the methylene-piperidone core[4]. While it lacks the absolute enantiocontrol of DAAA, its scalability makes it ideal for early-stage scaffold generation.

Validated Experimental Protocol
  • Precursor Setup : Dissolve dimethyl 1-anisyl-2,5-piperidinedicarboxylate in diglyme[3],[4].

  • Rearrangement : Add trimethyl orthoacetate (excess) and a catalytic amount of pivalic acid[4].

  • Thermal Activation : Reflux at 155°C–160°C with continuous fractionation to remove the methanol byproduct, driving the equilibrium toward the rearranged product[4].

  • Isolation : Evaporate the solvent in vacuo and distill the residue at reduced pressure (e.g., 0.15 mm Hg)[4].

  • Self-Validation Checkpoint : Mass spectrometry should confirm the target mass (e.g., m/z 231 for the methoxyphenyl derivative), with 1 H NMR showing the characteristic triplet of the methylene protons at δ 6.40 and 5.07 (J=2 Hz)[4].

Quantitative Comparative Analysis

The following table synthesizes the performance metrics of each methodology based on empirical data from the cited literature.

MetricPd-Catalyzed DAAA[1]Organocatalysis[2]Lactam Rearrangement[3],[4]
Typical Yield 85% – 95%60% – 75%80% – 92%
Enantiomeric Ratio (e.r.) Up to 99:1~ 97:3Racemic / Diastereomeric
Scalability Moderate (Gram scale)Low to ModerateHigh (Multi-gram to Kilogram)
Reagent Cost High (Pd, Chiral Ligands)Moderate (Chiral Catalysts)Low (Bulk organic reagents)
Primary Application Enantiopure Freidinger lactamsMetal-free API synthesisBulk scaffold synthesis
Environmental Impact Heavy metal wasteLow toxicityHigh solvent/thermal footprint

Conclusion & Strategic Recommendations

The selection of a synthesis route for 5-methylenepiperidin-2-one must be dictated by the specific phase of drug development:

  • For Discovery & Lead Optimization : Pd-Catalyzed DAAA is the gold standard. Its exceptionally high yield (up to 95%) and predictable stereocontrol allow rapid generation of enantiopure peptidomimetic libraries[1].

  • For Late-Stage Preclinical/Clinical API Manufacturing : Organocatalytic Asymmetric Synthesis should be prioritized. Despite a slightly lower yield (~61%), it completely eliminates the risk of palladium contamination, which is strictly regulated by the FDA/EMA[2].

  • For Process Chemistry & Scale-Up : The Classic Methylene Lactam Rearrangement remains unmatched for bulk synthesis where chiral resolution can be performed downstream[3],[4].

References

  • Organocatalytic Asymmetric Synthesis of Novel α -Functionalized β2,2 -Amino Acid Derivatives and Methylene-Containing Lactams Source: JKU ePUB (Johannes Kepler University Linz) URL:[Link]

  • Synthesis of Substrates and Ligands via Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation (DAAA) Source: White Rose eTheses Online (University of York) URL:[Link]

  • Synthesis of (-)-Tabtoxinine- β -lactam, the Phytotoxin of Tobacco Wildfire Disease Source: ResearchGate (Journal of the American Chemical Society) URL:[Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate (US4435572A)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methylenepiperidin-2-one for Laboratory Professionals

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, safety-fir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, safety-first protocol for the disposal of 5-Methylenepiperidin-2-one, a compound that, while not extensively characterized in safety literature, warrants a cautious approach based on its structural motifs. This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Assessment: An Informed Approach Based on Structural Analogs
  • Piperidine Derivatives: The piperidine moiety is a well-known structural feature in many reactive and toxic compounds. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[1][2] Its derivatives are often handled as acutely toxic and environmentally hazardous substances.[3]

  • Lactams and Related Structures: The lactam (a cyclic amide) in 5-Methylenepiperidin-2-one, particularly with its exocyclic double bond, suggests potential for reactivity. Structurally similar compounds, such as 5-Methylpiperidin-2-one, are classified as harmful if swallowed or inhaled and are known irritants.[4][5]

Based on these analogs, it is prudent to treat 5-Methylenepiperidin-2-one as a hazardous chemical with the potential for toxicity, irritation, and environmental harm.

Table 1: Summary of Potential Hazards for 5-Methylenepiperidin-2-one

Hazard CategoryPotential EffectsRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]Based on analogs like piperidine and 5-methylpiperidin-2-one.
Skin/Eye Irritation May cause skin irritation and serious eye irritation.[5][6]A common characteristic of piperidine derivatives and other lactams.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[5][6]Inferred from related compounds.
Environmental Hazard Potentially harmful to aquatic life.[1][3]A precautionary stance based on piperidine derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, stringent adherence to PPE is mandatory when handling 5-Methylenepiperidin-2-one in any form, including for disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1][7]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is necessary to protect against skin contact.[3]

  • Respiratory Protection: All handling of solid 5-Methylenepiperidin-2-one or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Spill Management: A Swift and Safe Response

In the event of a spill, a calm and methodical response is crucial to mitigate any potential risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.[1]

  • Contain: For small spills, cover the material with a non-combustible absorbent material like sand, vermiculite, or earth. Do not use combustible materials such as paper towels for the initial containment. [1][3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1] Use non-sparking tools if there is any concern about flammability.[8][9]

  • Decontaminate: Clean the spill area with a suitable solvent (such as soapy water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of its size.[3]

Proper Disposal Protocol: A Step-by-Step Guide

The most secure and compliant method for the disposal of 5-Methylenepiperidin-2-one is through a licensed hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.[8][9]

Workflow for Disposal:

  • Segregation and Collection:

    • Collect all waste 5-Methylenepiperidin-2-one (both solid and in solution) in a dedicated hazardous waste container.[1]

    • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent unforeseen reactions.[1][9]

  • Containerization:

    • Use a container made of a compatible material, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed.[1]

    • Ensure the container is in good condition with no leaks or cracks.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[3]

      • The full chemical name: "5-Methylenepiperidin-2-one"

      • The approximate quantity of the waste

      • The date of accumulation

      • Associated hazard symbols (e.g., harmful/irritant)[3][4]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.[1]

    • The storage area should be away from heat sources and incompatible materials.

    • Utilize secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[3]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup by a licensed waste disposal service.[3]

    • Complete all required waste disposal forms and documentation accurately.

Disposal of Contaminated Materials:

  • Any items contaminated with 5-Methylenepiperidin-2-one, such as gloves, absorbent pads, and weighing paper, must be disposed of as solid hazardous waste.[3] Place these items in a designated solid hazardous waste container.

  • "Empty" containers that once held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed according to your institution's guidelines.[3]

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: 5-Methylenepiperidin-2-one or Contaminated Material is_liquid Is the waste liquid (pure, solution, or rinsate)? start->is_liquid collect_liquid Collect in a dedicated, sealable liquid hazardous waste container (e.g., HDPE). is_liquid->collect_liquid Yes collect_solid Place in a designated, sealable solid hazardous waste container. is_liquid->collect_solid No (Solid Waste/ Contaminated PPE) label_container Label container clearly: 'Hazardous Waste', full chemical name, hazards, and date. collect_liquid->label_container collect_solid->label_container store_waste Store in a designated, secure, and ventilated waste area with secondary containment. label_container->store_waste contact_ehs Contact Institutional EHS Office to arrange for professional disposal. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of 5-Methylenepiperidin-2-one waste.

Advanced Topic: Chemical Inactivation (For Expert Consideration Only)

The lactam ring in 5-Methylenepiperidin-2-one is susceptible to hydrolysis, which would break open the ring and likely reduce its biological activity and associated hazards. This is a known degradation pathway for other lactam-containing compounds like β-lactam antibiotics.[10][11]

Conceptual Hydrolysis Procedure:

A potential, though advanced, inactivation method could involve base-catalyzed hydrolysis (e.g., using a dilute sodium hydroxide solution). This would convert the lactam to the corresponding amino acid.

WARNING: This procedure should only be considered by trained chemists with a thorough understanding of the potential reaction energetics and byproducts. It is imperative to consult with and receive approval from your institution's EHS department before attempting any chemical inactivation of a hazardous waste stream. The neutralized and degraded solution would still require proper disposal in accordance with local regulations.[1]

By adhering to these rigorous safety and disposal protocols, you uphold the principles of responsible chemical management and contribute to a safe and sustainable research environment.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2026, March 20). 5-hydroxy-1-methyl-2-piperidinone - Safety Data Sheet.
  • PubChem. (n.d.). 5-Hydroxy-1-methylpiperidin-2-one.
  • Fluorochem. (n.d.). 5-Methylpiperidin-2-one.
  • AChemBlock. (2026, March 4). 5-methylpiperidin-2-one 97%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Wei, Y., et al. (2021). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 11(1), 1-11.
  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4965.

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